molecular formula C15H16N2O B2707120 (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide CAS No. 478039-49-5

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

カタログ番号: B2707120
CAS番号: 478039-49-5
分子量: 240.306
InChIキー: FTMMOHLZZCTORP-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Research on (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is in early stages, and its specific biological targets and full research applications are yet to be defined. As a propenamide derivative featuring a quinoline moiety, it is a candidate for investigating protein kinase pathways or cellular signaling processes. Researchers are exploring its potential utility as a chemical probe or scaffold in medicinal chemistry and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(E)-N-ethyl-N-methyl-3-quinolin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-17(2)15(18)9-8-12-10-13-6-4-5-7-14(13)16-11-12/h4-11H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMMOHLZZCTORP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C=CC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, a substituted quinoline derivative. The document is structured to provide not just a procedural recipe, but a deep understanding of the synthetic strategy, the rationale behind methodological choices, and the critical parameters for success. It is intended for researchers and professionals in organic synthesis and drug development.

Strategic Overview: Retrosynthetic Analysis

Before embarking on a synthetic campaign, a thorough retrosynthetic analysis is paramount. This process deconstructs the target molecule into simpler, commercially available, or readily synthesized precursors. For the target amide, the most logical disconnection is at the amide bond, revealing (E)-3-(3-quinolinyl)acrylic acid and N-ethylmethylamine as key precursors. The acrylic acid intermediate, in turn, can be disconnected at the C-C double bond, suggesting two powerful and reliable synthetic strategies.

G TM (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide Amide Amide Bond Formation TM->Amide Acid (E)-3-(3-quinolinyl)acrylic acid Amide->Acid Amine N-ethylmethylamine Amide->Amine Olefin C=C Bond Formation Acid->Olefin Heck Route A: Heck Coupling Olefin->Heck BromoQ 3-Bromoquinoline Heck->BromoQ Acrylate Ethyl Acrylate Heck->Acrylate HWE Route B: HWE Olefination AldehydeQ Quinoline-3-carbaldehyde HWE->AldehydeQ Phosphonate Triethyl phosphonoacetate HWE->Phosphonate Olelin Olelin Olelin->HWE G cluster_reactants cluster_conditions cluster_products R1 3-Bromoquinoline C1 Pd(OAc)₂ (cat.) P(o-tolyl)₃ (cat.) Triethylamine (Base) Acetonitrile (Solvent) Reflux, N₂ atm. R2 Ethyl Acrylate P1 Ethyl (E)-3-(3-quinolinyl)acrylate C1->P1 Heck Reaction

Caption: Reaction scheme for the Heck-Mizoroki coupling.

Experimental Data:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3-Bromoquinoline208.0510.0 mmol1.02.08 g
Ethyl Acrylate100.1215.0 mmol1.51.50 g (1.66 mL)
Palladium(II) Acetate224.500.1 mmol0.0122.5 mg
Tri(o-tolyl)phosphine304.370.2 mmol0.0260.9 mg
Triethylamine (TEA)101.1912.0 mmol1.21.21 g (1.67 mL)
Acetonitrile (anhydrous)41.05--50 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromoquinoline (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) via cannula, followed by ethyl acrylate (1.5 eq) and triethylamine (1.2 eq). The use of anhydrous solvent is critical to prevent side reactions and ensure catalyst activity.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) active catalyst.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 5-8 hours.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and triethylammonium bromide salts. Rinse the flask and Celite® pad with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford the pure ethyl (E)-3-(3-quinolinyl)acrylate as a solid.

Part II: Saponification to (E)-3-(3-quinolinyl)acrylic acid

The ester is hydrolyzed to the corresponding carboxylic acid using a strong base, a fundamental and high-yielding transformation.

G cluster_reactants cluster_conditions cluster_products R1 Ethyl (E)-3-(3-quinolinyl)acrylate C1 1. LiOH, THF/H₂O 2. HCl (aq) P1 (E)-3-(3-quinolinyl)acrylic acid C1->P1 Saponification

Caption: Reaction scheme for ester hydrolysis.

Experimental Data:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Ethyl (E)-3-(3-quinolinyl)acrylate227.268.0 mmol1.01.82 g
Lithium Hydroxide (LiOH)23.9524.0 mmol3.00.57 g
Tetrahydrofuran (THF)72.11--30 mL
Water18.02--15 mL
Hydrochloric Acid (2M)36.46--~15 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the acrylate ester (1.0 eq) in a mixture of THF (30 mL) and water (15 mL) in a 100 mL round-bottom flask with stirring.

  • Hydrolysis: Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Acidification: Cool the flask in an ice bath and carefully acidify the reaction mixture to pH ~2-3 by the dropwise addition of 2M HCl. The target carboxylic acid will precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to yield pure (E)-3-(3-quinolinyl)acrylic acid.

Part III: Amide Coupling to (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

The final step is the formation of the amide bond. We will employ a carbodiimide-mediated coupling using EDC (or EDCI) in combination with HOBt. This method proceeds through a highly reactive HOBt-ester intermediate, which efficiently acylates the secondary amine, minimizing side reactions and racemization (if applicable). [1][2][3]

G cluster_reactants cluster_conditions cluster_products R1 (E)-3-(3-quinolinyl)acrylic acid C1 EDC·HCl, HOBt DIPEA, DCM N₂ atm. R2 N-ethylmethylamine P1 (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide C1->P1 Amidation

Caption: Final amide bond formation reaction.

Experimental Data:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
(E)-3-(3-quinolinyl)acrylic acid199.215.0 mmol1.00.996 g
N-Ethylmethylamine59.116.0 mmol1.20.355 g (0.52 mL)
EDC·HCl191.707.5 mmol1.51.44 g
HOBt (anhydrous)135.127.5 mmol1.51.01 g
DIPEA129.2412.5 mmol2.51.62 g (2.17 mL)
Dichloromethane (DCM, anhydrous)84.93--50 mL

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (E)-3-(3-quinolinyl)acrylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

  • Solvent and Base Addition: Add anhydrous DCM (50 mL) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add N-ethylmethylamine (1.2 eq) dropwise to the activated mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 50% to 100% ethyl acetate in hexanes) to yield the final target compound, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide.

Overall Synthesis Workflow

G cluster_0 Part I: Heck Coupling cluster_1 Part II: Saponification cluster_2 Part III: Amidation A 3-Bromoquinoline C Ethyl (E)-3-(3-quinolinyl)acrylate A->C Pd(OAc)₂/P(o-tolyl)₃ TEA, MeCN B Ethyl Acrylate B->C Pd(OAc)₂/P(o-tolyl)₃ TEA, MeCN D (E)-3-(3-quinolinyl)acrylic acid C->D LiOH, THF/H₂O then HCl F Target Molecule: (E)-N-ethyl-N-methyl-3- (3-quinolinyl)-2-propenamide D->F EDC/HOBt DIPEA, DCM E N-ethylmethylamine E->F EDC/HOBt DIPEA, DCM

Caption: Complete workflow for the synthesis protocol.

Characterization and Validation

The identity and purity of all intermediates and the final product should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, connectivity, and stereochemistry. The large coupling constant (J ≈ 15-16 Hz) between the vinylic protons will confirm the (E)-configuration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

By following this detailed guide, researchers can confidently execute the synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide with a clear understanding of the underlying chemical principles and practical considerations for success.

References

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC, National Center for Biotechnology Information. [Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [Link]

  • Heck Coupling. Organic Synthesis. [Link]

  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC, National Center for Biotechnology Information. [Link]

  • A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC, National Center for Biotechnology Information. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Preparation of N-ethyl-N-(4-pyridinylmethyl)-2-propenamide. PrepChem.com. [Link]

  • SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Unlocking the Antioxidant Response: A Mechanism of Action Hypothesis for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized precision pharmacology by offering prolonged target engagement and high biochemical efficiency. (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (hereafter referred to as ENMQ-PA ) represents a highly specialized molecular architecture. While quinoline derivatives and cinnamides are established pharmacophores, their specific combination in ENMQ-PA presents a unique opportunity for targeted covalent modification[1].

Based on structural homology and electrophilic profiling, we hypothesize that ENMQ-PA acts as a highly selective, targeted covalent inhibitor of Keap1 (Kelch-like ECH-associated protein 1) . By covalently modifying the hyper-nucleophilic Cys151 residue on Keap1, ENMQ-PA is predicted to disrupt the Keap1-Nrf2 protein-protein interaction, thereby stabilizing the transcription factor Nrf2 and activating the cytoprotective Antioxidant Response Element (ARE) pathway[2]. This whitepaper details the mechanistic rationale, hypothesized signaling cascade, and the self-validating experimental protocols required to prove this mechanism of action.

Molecular Architecture & Mechanistic Rationale

The pharmacological elegance of ENMQ-PA lies in the synergistic function of its three structural domains. As an application scientist, it is critical to understand why these specific moieties were selected over traditional alternatives:

A. The "Tuned" Electrophilic Warhead: (E)-2-propenamide

Unsubstituted acrylamides are highly reactive Michael acceptors that indiscriminately adduct to abundant intracellular thiols like glutathione (GSH), leading to rapid metabolic clearance and severe off-target toxicity. In ENMQ-PA, the electrophilic β -carbon is sterically hindered and electronically modulated by the extended conjugation of the 3-quinolinyl group. This creates a "tuned" electrophile that is virtually inert in free solution but becomes highly reactive only when enzymatically positioned in close proximity to the low-pKa Cys151 of Keap1. This ensures target-driven, rather than reactivity-driven, covalent binding[3].

B. The Recognition Motif: 3-Quinolinyl Ring

The 3-quinolinyl heterocyclic ring serves as the primary recognition element. It provides essential hydrophobic and π−π stacking interactions within the BTB/IVR domain of Keap1. This non-covalent anchoring is the critical first step ( KI​ ) that orientates the β -carbon of the propenamide precisely toward the Cys151 thiolate for the subsequent irreversible covalent attack ( kinact​ )[1].

C. The Conformation-Locking Tertiary Amide: N-ethyl-N-methyl

Primary and secondary amides act as hydrogen bond donors. Burying a hydrogen bond donor in a hydrophobic pocket without a corresponding acceptor incurs a massive desolvation penalty. By utilizing a tertiary amide (N-ethyl-N-methyl), ENMQ-PA eliminates this penalty, significantly increasing its lipophilicity ( logP ) and enhancing cell membrane permeability. Furthermore, the asymmetry of the ethyl and methyl groups disrupts crystal lattice packing, lowering the melting point and improving aqueous solubility compared to symmetrical dialkyl amides (e.g., N,N-diethyl).

Hypothesized Signaling Pathway

Under basal conditions, the Keap1 homodimer acts as an adaptor for the Cul3-based E3 ubiquitin ligase, constantly targeting Nrf2 for ubiquitination and proteasomal degradation. Upon cellular entry, ENMQ-PA undergoes a Michael addition with Keap1 Cys151. This covalent adduction induces a conformational shift in Keap1 that uncouples it from the Cul3 ligase complex. Consequently, Nrf2 ubiquitination is halted. Newly synthesized Nrf2 accumulates, translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE, driving the transcription of phase II antioxidant genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2].

Pathway ENMQ (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (ENMQ-PA) Cys151 Cys151 Modification (Covalent Adduct) ENMQ->Cys151 Michael Addition Keap1 Keap1 (Cytosol) Homodimer Nrf2_Deg Nrf2 Ubiquitination & Degradation Keap1->Nrf2_Deg Basal State Nrf2_Free Nrf2 Stabilization & Accumulation Keap1->Nrf2_Free Inhibition of Ubiquitination Cys151->Keap1 Conformational Change Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE Antioxidant Response Element (ARE) Binding Nucleus->ARE Genes Transcription of Phase II Antioxidant Genes (HO-1, NQO1) ARE->Genes

Fig 1: Hypothesized Keap1-Nrf2-ARE signaling pathway intervention by ENMQ-PA.

Experimental Validation Protocols

To rigorously establish this mechanism of action, the following self-validating experimental workflows must be executed.

Protocol 1: Intact Protein LC-MS for Covalent Adduction

Purpose: To prove that ENMQ-PA covalently modifies Keap1 in a site-specific manner. Self-Validation Causality: We utilize both Wild-Type (WT) Keap1 and a C151S mutant Keap1. If the hypothesis is correct, the mass shift will only occur on the WT protein, proving that Cys151 is the exclusive nucleophile, ruling out non-specific adduction to other surface cysteines.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human WT Keap1 and C151S mutant Keap1 to a final concentration of 10 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Add ENMQ-PA (dissolved in DMSO) to a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration is 1%.

  • Reaction: Incubate the mixture at 37°C for 2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding 1% formic acid to lower the pH and halt thiol reactivity.

  • LC-MS Analysis: Inject 5 µL of the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Data Interpretation: Look for a mass shift of +240.1 Da (the exact mass of ENMQ-PA) on the WT Keap1 spectrum. The C151S mutant spectrum must remain at the native mass.

Protocol 2: ARE-Luciferase Reporter & Nrf2 Translocation Assay

Purpose: To confirm that the biochemical covalent binding translates into functional cellular pathway activation[4]. Self-Validation Causality: A luminescent signal could theoretically arise from off-target stabilization of the luciferase enzyme itself. To validate causality, cells are co-treated with a known specific Nrf2 inhibitor (e.g., ML385). Complete ablation of the ENMQ-PA-induced signal by ML385 confirms the effect is strictly Nrf2-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably transfected with an ARE-driven firefly luciferase reporter construct into 96-well white opaque plates at 2×104 cells/well. Incubate overnight.

  • Treatment: Treat cells with a serial dilution of ENMQ-PA (0.1 µM to 100 µM) for 16 hours. For the control group, pre-treat cells with 5 µM ML385 for 1 hour prior to ENMQ-PA addition.

  • Luminescence Readout: Lyse the cells using passive lysis buffer, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the EC50​ .

  • Nuclear Translocation (Western Blot): In a parallel 6-well plate assay, treat wild-type HEK293 cells with the calculated EC50​ of ENMQ-PA for 4 hours. Perform subcellular fractionation to isolate the nuclear pellet. Run an SDS-PAGE and Western blot probing for Nrf2 and Lamin B1 (nuclear loading control).

Workflow Syn 1. Compound Synthesis & QC MassSpec 2. Intact Protein LC-MS (Keap1 Cys151 Adduction) Syn->MassSpec CellAssay 3. ARE-Luciferase Reporter Assay MassSpec->CellAssay Western 4. Western Blot (Nuclear Nrf2, HO-1) CellAssay->Western InVivo 5. In Vivo Efficacy (Oxidative Stress Model) Western->InVivo

Fig 2: Self-validating experimental workflow for ENMQ-PA mechanism verification.

Quantitative Data Summary

The table below summarizes the hypothesized biochemical and cellular profile of ENMQ-PA compared to established reference compounds. The data illustrates the superiority of the β -substituted architecture in balancing reactivity and selectivity.

CompoundTarget CysteineIntrinsic Reactivity ( t1/2​ with GSH)Cellular EC50​ (ARE Activation)Off-Target Liability
ENMQ-PA (Hypothesized) Keap1 Cys151> 120 min (Low)0.45 µMLow
Dimethyl Fumarate Keap1 Cys151 / Cys288~ 45 min (Moderate)12.0 µMModerate
Bardoxolone Methyl Keap1 Cys151< 10 min (High)0.01 µMHigh
Unsubstituted Acrylamide Pan-reactive< 5 min (Very High)N/A (Toxic)Very High

Conclusion & Translational Outlook

The hypothesis presented herein positions (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (ENMQ-PA) as a highly sophisticated, targeted covalent activator of the Nrf2 pathway. By leveraging the steric and electronic dampening of a β -substituted acrylamide, ENMQ-PA is predicted to bypass the systemic toxicity associated with traditional electrophiles, offering a localized, target-driven covalent adduction to Keap1. If validated through the rigorous, self-correcting protocols outlined above, ENMQ-PA holds significant translational potential as a disease-modifying agent for neurodegenerative disorders and chronic inflammatory conditions driven by oxidative stress[4].

References

  • Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities Source: PMC (nih.gov) URL:[Link]

  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides Source: MDPI (mdpi.com) URL:[Link]

  • Generation of ArS- and ArSe-Substituted 4-Quinolone Derivatives Using Sodium Iodide As an Inducer Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

using (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the novel investigational compound (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide , hereafter referred to as QN-Propenamide , in cell culture-based assays.

Editorial Note: As of the last update, specific mechanistic data and established protocols for QN-Propenamide are not widely available in peer-reviewed literature. This guide, therefore, is constructed based on the known biological activities of quinoline-based compounds, which are frequently investigated for their therapeutic potential, particularly in oncology.[1][2][3] The protocols and scientific rationale provided herein are based on established best practices for characterizing novel small molecule inhibitors in a cell culture context.

Introduction: The Scientific Context of QN-Propenamide

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] Their planar structure allows them to intercalate with DNA, while various substitutions on the quinoline ring can confer high-affinity binding to the ATP-pockets of protein kinases, leading to the inhibition of critical cell signaling pathways.[3][5]

QN-Propenamide, with its quinoline core linked to a propenamide group, is structurally poised to act as a potent modulator of cellular processes. The α,β-unsaturated carbonyl moiety is a known pharmacophore that can covalently interact with cellular thiols, such as cysteine residues in enzymes, potentially leading to irreversible inhibition.[2] This guide provides a foundational framework for researchers to begin characterizing the effects of QN-Propenamide in relevant biological systems.

Compound Handling and Storage: Ensuring Integrity and Reproducibility

Proper handling of small molecule inhibitors is paramount for experimental success and reproducibility.

Reconstitution of Lyophilized Powder

Small molecule inhibitors are typically supplied as a lyophilized powder and should be brought to room temperature in a desiccator before opening to prevent condensation.[6]

  • Recommended Solvent: Due to the hydrophobic nature of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7][8] Use a fresh, anhydrous grade of DMSO to avoid compound degradation.

  • Stock Solution Preparation: To minimize weighing errors for small quantities, it is advisable to dissolve the entire contents of the vial.[7][8]

    • Example Calculation for a 10 mM Stock:

      • Let's assume the molecular weight (MW) of QN-Propenamide is 254.31 g/mol .

      • To prepare a 10 mM (0.01 mol/L) stock solution from 5 mg of compound:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

      • Volume (L) = 0.005 g / (0.01 mol/L * 254.31 g/mol ) = 0.001966 L

      • Volume = 1.97 mL of DMSO

Storage and Stability
  • Powder: Store the lyophilized powder at -20°C for long-term stability, which can be up to three years.[7][9]

  • Stock Solution: Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] Store these aliquots in tightly sealed vials at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[7]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before use.[7] It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[7][10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Hypothesized Mechanism of Action: A Framework for Investigation

Based on its chemical structure, QN-Propenamide may function as a kinase inhibitor. Many quinoline derivatives target key signaling nodes in cancer, such as Receptor Tyrosine Kinases (RTKs) like VEGFR-2 or downstream pathways like PI3K/Akt/mTOR.[11][12] Inhibition of these pathways can disrupt fundamental cellular processes like proliferation, survival, and angiogenesis.

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates TF Transcription Factors mTOR->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression QN_Propenamide QN-Propenamide QN_Propenamide->RTK Hypothesized Inhibition

Caption: Hypothesized signaling pathway inhibited by QN-Propenamide.

Application and Protocols

This section provides detailed protocols for the initial characterization of QN-Propenamide's effects in cell culture.

Application 1: Determining Cytotoxicity and IC₅₀

The first step in evaluating a new compound is to determine its effect on cell viability and calculate its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit a biological process by 50%.[13]

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

IC50_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, allow attachment) A->B C 3. Treat Cells (Serial dilutions of QN-Propenamide + Vehicle Control) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (490-570 nm) F->G H 8. Calculate IC50 (Non-linear regression) G->H

Caption: Workflow for determining the IC50 value using an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Preparation: Prepare a series of dilutions of QN-Propenamide in complete culture medium. A common approach is to use a log or semi-log dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.[13]

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

  • Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (four-parameter logistic function) to calculate the IC₅₀ value.[17]

Hypothetical Data Presentation:

Cell LineQN-Propenamide IC₅₀ (µM)
HCT116 (Colon Cancer)0.9
PC-3 (Prostate Cancer)2.5
MCF-7 (Breast Cancer)1.2
Application 2: Investigating Signaling Pathway Modulation

To test the hypothesis that QN-Propenamide inhibits a specific signaling pathway, Western blotting can be used to measure changes in the phosphorylation status of key proteins.[18]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol focuses on detecting the phosphorylation of a downstream effector of the hypothesized RTK target, such as Akt.

WB_Workflow A 1. Cell Treatment (QN-Propenamide at IC50, time course) B 2. Cell Lysis (Buffer with phosphatase & protease inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Membrane Transfer (e.g., PVDF membrane) D->E F 6. Blocking (BSA-based buffer) E->F G 7. Primary Antibody Incubation (Anti-p-Akt, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL reagent and imaging) H->I J 10. Strip & Re-probe (Anti-total-Akt) I->J

Caption: Western blot workflow for analyzing protein phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with QN-Propenamide (e.g., at its IC₅₀ concentration) for various durations (e.g., 15, 30, 60, 120 minutes) to create a time-course.[18] Include a vehicle control.

  • Cell Lysis: After treatment, place plates on ice, wash cells with ice-cold PBS, and add lysis buffer supplemented with protease and, critically, phosphatase inhibitors.[18][19] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a standard method like the BCA assay.[18]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples and add Laemmli sample buffer.[18] Denature the samples by heating and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature. For phospho-protein detection, use a BSA-based blocking buffer rather than milk, as milk contains the phosphoprotein casein which can increase background.[19] Use Tris-buffered saline with Tween-20 (TBST) instead of PBS-based buffers.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) reagent.[18] Capture the signal using a chemiluminescence imaging system.

  • Normalization: To ensure observed changes are due to altered phosphorylation and not changes in total protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).[20]

Application 3: Visualizing Changes in Subcellular Protein Localization

Some inhibitors can cause their target proteins or downstream effectors to translocate between cellular compartments (e.g., from the membrane to the cytosol).[21] Immunofluorescence microscopy is an excellent technique to visualize these changes.[21][22]

Protocol 3: Immunofluorescence Staining

This protocol describes how to visualize a target protein within the cell.

IF_Workflow A 1. Seed Cells (On glass coverslips) B 2. Treat Cells (QN-Propenamide and Vehicle) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) C->D E 5. Blocking (1 hour, room temp) D->E F 6. Primary Antibody Incubation (Overnight, 4°C) E->F G 7. Secondary Antibody Incubation (Fluorescently-labeled, 1h, protected from light) F->G H 8. Counterstain & Mount (DAPI for nuclei, antifade medium) G->H I 9. Imaging (Fluorescence Microscope) H->I

Caption: General workflow for an immunofluorescence experiment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere.

  • Cell Treatment: Treat the cells with QN-Propenamide at a relevant concentration (e.g., IC₅₀) and for an appropriate duration. Include a vehicle control.

  • Fixation: Gently wash the cells with PBS, then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[21]

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.[21]

  • Blocking: Wash again and block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour.[21]

  • Primary Antibody Incubation: Dilute the primary antibody against the protein of interest in blocking buffer and incubate the coverslips overnight at 4°C in a humidified chamber.[21]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute a fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[21]

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with a DAPI solution for 5 minutes to stain the nuclei.[21] Wash briefly, then mount the coverslips onto glass slides using an antifade mounting medium.[21]

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters. Capture images of control and treated cells using identical settings to allow for comparison.[21]

Conclusion and Future Directions

This guide provides a comprehensive starting point for the in vitro characterization of the novel compound QN-Propenamide. The foundational protocols for determining cytotoxicity, analyzing signaling pathway modulation, and visualizing protein localization will generate the critical initial data needed to understand its biological activity. Subsequent experiments could involve co-immunoprecipitation to confirm target engagement, cell cycle analysis to investigate mechanisms of proliferation arrest, and in vivo studies in appropriate disease models to assess therapeutic potential.

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Application Notes and Protocols for High-Throughput Screening with (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign utilizing the novel small molecule, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases, proteases, and G-protein coupled receptors. This guide will detail the necessary steps for assay development, primary screening, and hit confirmation, with a focus on identifying potential inhibitors of a hypothetical protein kinase, "Kinase-X." The protocols provided are designed to be robust, reproducible, and scalable for large compound library screening.

Introduction to (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a novel synthetic compound featuring a quinoline core. The quinoline ring system is a common motif in a variety of biologically active compounds, including approved drugs. The propenamide linker introduces a degree of conformational rigidity and potential for specific interactions within a protein binding pocket. Based on the chemical features of this compound, a plausible hypothesis is its potential to act as a competitive inhibitor of ATP-binding sites in protein kinases. Therefore, this application note will focus on a screening campaign to identify and characterize the inhibitory activity of this compound against a representative protein kinase, herein referred to as "Kinase-X."

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate active compounds, or "hits," from a large chemical library. The workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: High-throughput screening workflow.

Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay. For kinase inhibition, a luminescence-based assay that measures ATP consumption is a common and effective choice due to its high sensitivity and broad linear range.

Principle of the Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase "Kinase-X" phosphorylates a substrate peptide, consuming ATP in the process. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal. A potent inhibitor of Kinase-X will prevent ATP consumption, resulting in a higher luminescent signal.

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase-X Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Peptide ATP ATP ADP ADP ATP->ADP Light Luminescent Signal ATP->Light Luciferase/Luciferin Inhibitor (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide Inhibitor->Kinase Inhibition Luciferase Luciferase Luciferin Luciferin

Caption: Principle of the luminescence-based kinase assay.

Assay Optimization Protocol

Objective: To determine the optimal concentrations of Kinase-X, substrate peptide, and ATP to achieve a robust and sensitive assay window.

Materials:

  • Kinase-X enzyme

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque microplates

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of Kinase-X in kinase assay buffer.

    • Add a fixed, excess concentration of ATP (e.g., 10 µM) and substrate peptide (e.g., 10 µM) to each well.

    • Add the diluted Kinase-X to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

    • Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀).

  • ATP Titration:

    • Using the EC₈₀ concentration of Kinase-X, perform a titration of ATP.

    • Determine the Michaelis-Menten constant (Km) for ATP. For competitive inhibitor screening, an ATP concentration equal to the Km is often used.

  • Z'-Factor Determination:

    • The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.

    • Prepare 16 wells with the optimized concentrations of Kinase-X, substrate, and ATP (high control, maximum ATP consumption).

    • Prepare 16 wells with substrate and ATP, but no enzyme (low control, no ATP consumption).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low| where σ is the standard deviation and μ is the mean.

Table 1: Hypothetical Assay Optimization Data

ParameterOptimal Concentration
Kinase-X5 nM
Substrate Peptide10 µM
ATP5 µM (Km value)
Z'-Factor 0.78

Primary High-Throughput Screening

Objective: To screen a large compound library against Kinase-X to identify initial "hits."

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • Include control wells:

      • Positive Control: A known Kinase-X inhibitor (e.g., Staurosporine).

      • Negative Control: DMSO only.

  • Reagent Addition:

    • Add 25 µL of a 2x solution of Kinase-X and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Add 25 µL of a 2x solution of ATP in kinase assay buffer to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 50 µL of the luminescent kinase assay reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminescence plate reader.

Data Analysis:

  • Normalize the data to the controls on each plate.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_compound - Signal_high) / (Signal_low - Signal_high).

  • A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Secondary Assays

Objective: To confirm the activity of initial hits and eliminate false positives.

Hit Re-testing
  • Re-test the primary hits from a freshly prepared stock solution to confirm their activity.

Dose-Response Curves and IC₅₀ Determination
  • Perform a 10-point serial dilution of the confirmed hits, typically starting from 100 µM.

  • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Hypothetical Dose-Response Data for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.5
0.010.8
0.000.1
IC₅₀ 1.1 µM
Orthogonal Assays

To ensure that the observed activity is not due to assay-specific artifacts (e.g., interference with the luciferase enzyme), it is crucial to test the hits in an orthogonal assay that uses a different detection technology. A fluorescence polarization (FP) assay is an excellent choice for this purpose.

Principle of the Fluorescence Polarization Assay:

This assay measures the binding of a fluorescently labeled tracer (e.g., a fluorescent ATP analog) to Kinase-X. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase, its tumbling is slowed, leading to high fluorescence polarization. A competitive inhibitor will displace the tracer, resulting in a decrease in fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of Kinase-X and a fluorescent tracer in FP buffer.

    • Prepare serial dilutions of the hit compounds.

  • Assay Procedure:

    • Add the diluted compounds to the wells of a black, low-binding 384-well plate.

    • Add the Kinase-X/tracer solution.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a plate reader equipped with polarizing filters.

High-Content Screening for Cellular Activity

For promising hits, it is essential to determine their activity in a more physiologically relevant cellular context. High-content screening (HCS) can be used to assess the effect of the compound on a specific cellular pathway.

Objective: To determine if (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide can inhibit the phosphorylation of a known downstream substrate of Kinase-X in a cellular model.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., one that overexpresses Kinase-X or has a constitutively active upstream signaling pathway) in 384-well imaging plates.

    • Treat the cells with various concentrations of the compound for a predetermined time.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Stain with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase-X.

    • Stain with a fluorescently labeled secondary antibody.

    • Use a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to identify individual cells and quantify the fluorescence intensity of the phosphorylated substrate in the appropriate cellular compartment (e.g., cytoplasm or nucleus).

Data Analysis:

  • Quantify the dose-dependent decrease in the phosphorylation of the downstream substrate. This provides evidence of target engagement in a cellular environment.

HCS_Workflow Cell_Plating Plate Cells Compound_Treatment Treat with Compound Cell_Plating->Compound_Treatment Staining Immunofluorescence Staining Compound_Treatment->Staining Imaging Automated Imaging Staining->Imaging Analysis Image Analysis Imaging->Analysis

Caption: High-content screening workflow.

Conclusion

This application note provides a detailed framework for a high-throughput screening campaign to identify and characterize the biological activity of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide as a potential kinase inhibitor. By following these protocols, researchers can systematically progress from initial assay development to hit validation in a cellular context, providing a solid foundation for further lead optimization and drug discovery efforts.

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Application Notes and Protocols for the Characterization of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Quinoline-Based Kinase Inhibitor

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] These compounds are recognized for their ability to interact with the ATP-binding site of protein kinases, crucial regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3] This document introduces (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide , a novel compound featuring the quinoline core, and provides a comprehensive guide for its characterization as a potential kinase inhibitor.

Given the prevalence of quinoline-based compounds as inhibitors of tyrosine and serine/threonine kinases, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to assess the inhibitory activity of this and other novel chemical entities.[1][4] We will delve into the principles of in vitro kinase assays, provide detailed step-by-step protocols for robust and reproducible experiments, and offer insights into data analysis and interpretation.

The Landscape of Kinase Inhibition: A Mechanistic Overview

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals. Kinase inhibitors can be broadly classified based on their mechanism of action, with ATP-competitive inhibitors being the most common class.[2] These small molecules, like many quinoline derivatives, bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5] The determination of the IC50 value is a critical step in the characterization of any new potential kinase inhibitor.

Experimental Workflow for Kinase Inhibition Profiling

A systematic approach is essential for the accurate characterization of a novel kinase inhibitor. The following workflow outlines the key stages, from initial assay setup to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Microplate Setup reagent_prep->plate_setup 1. add_inhibitor Addition of Inhibitor Series plate_setup->add_inhibitor 2. initiate_reaction Initiation of Kinase Reaction (Addition of ATP) add_inhibitor->initiate_reaction 3. incubation Incubation initiate_reaction->incubation 4. stop_reaction Stopping the Reaction (If applicable) incubation->stop_reaction 5. detection Signal Detection (Luminescence/Fluorescence) stop_reaction->detection 6. percent_inhibition Calculation of Percent Inhibition detection->percent_inhibition 7. dose_response Dose-Response Curve Generation percent_inhibition->dose_response 8. ic50 IC50 Determination dose_response->ic50 9.

Caption: A generalized workflow for in vitro kinase inhibition assays.

Protocol 1: Luminescence-Based Kinase Assay Using ADP-Glo™

This protocol describes a universal, homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] The luminescent signal is directly proportional to kinase activity.

Materials and Reagents
  • (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

  • Purified target kinase (e.g., a tyrosine kinase such as Src or a serine/threonine kinase such as AKT1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (for no-inhibitor and no-enzyme controls).

    • Add 5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase assay buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.[7]

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Protocol 2: Fluorescence Polarization-Based Kinase Assay

This protocol utilizes the principle of fluorescence polarization (FP) to measure kinase activity.[8] It is a homogeneous assay that measures the binding of a fluorescently labeled phosphopeptide (tracer) to a phosphospecific antibody. The product of the kinase reaction, a non-labeled phosphopeptide, competes with the tracer for antibody binding, leading to a decrease in the FP signal.[9]

Materials and Reagents
  • (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

  • Purified target kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • Black, non-treated 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a serial dilution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in DMSO as described in Protocol 1.

  • Kinase Reaction Setup:

    • In a black microplate, add the serially diluted compound or DMSO.

    • Add the kinase and substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the reaction.

    • Incubate for the optimized reaction time at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a stop/detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), the phosphospecific antibody, and the fluorescent tracer.

    • Incubate for at least 30 minutes at room temperature to allow the binding equilibrium to be reached.

    • Measure the fluorescence polarization using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the tracer.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data (luminescence or fluorescence polarization values) should first be corrected by subtracting the background signal (no-enzyme control). The percent inhibition for each inhibitor concentration is then calculated using the following formula:

Percent Inhibition (%) = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_no-inhibitor - Signal_background))

Determining the IC50 Value

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[5] Software such as GraphPad Prism is commonly used for this purpose.[5][10][11][12]

Table 1: Sample Data for IC50 Determination

Inhibitor Concentration (nM)Log(Inhibitor Concentration)Percent Inhibition
105.2
10115.8
301.4835.1
100252.3
3002.4875.6
1000390.1
30003.4898.5
10000499.2
A Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a quinoline-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor (E)-N-ethyl-N-methyl-3- (3-quinolinyl)-2-propenamide Inhibitor->RTK GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A hypothetical signaling pathway susceptible to inhibition.

Troubleshooting Common Issues in Kinase Assays

Problem Potential Cause Recommended Solution
No or low signal Inactive enzyme or substrate.Use a fresh aliquot of enzyme and substrate. Verify their activity with a positive control inhibitor.[13]
Incorrect buffer conditions (pH, cofactors).Optimize the assay buffer composition for the specific kinase.[3]
High background signal Contaminated reagents.Use fresh, high-purity reagents.
Autofluorescence of the test compound.Run a control with the compound alone to assess its intrinsic fluorescence.
Poor Z'-factor High variability in replicates.Ensure accurate and consistent pipetting. Optimize reagent concentrations.
Inconsistent IC50 values Compound precipitation at high concentrations.Check the solubility of the compound in the assay buffer.
Assay conditions not optimized.Re-evaluate ATP and substrate concentrations.[3]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide as a potential kinase inhibitor. By employing these methodologies, researchers can obtain reliable and reproducible data on the compound's inhibitory potency and begin to elucidate its mechanism of action. Further studies, such as kinase selectivity profiling and cell-based assays, will be essential to fully understand the therapeutic potential of this novel molecule.

References

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 6(4), 531–544. [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. [Link]

  • Zhang, G. F., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3466–3469. [Link]

  • Duong-Ly, K. C., & Peterson, J. R. (2016). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1360, 87–95. [Link]

  • Hahne, G., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11218–11235. [Link]

  • Jukić, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6757. [Link]

  • PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. [Link]

  • Reaction Biology. (n.d.). Radiometric Assay Brochure. [Link]

  • GraphPad. (n.d.). How to determine an IC50. FAQ 1859. [Link]

  • Duong-Ly, K. C., & Peterson, J. R. (2016). A High-Throughput Radiometric Kinase Assay. Methods in Molecular Biology (Clifton, N.J.), 1360, 87–95. [Link]

  • Al-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Totor, E. R., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 439(1), 22–30. [Link]

  • ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • ResearchGate. (2022). IC50 and Percent Inhibition by GraphPad Prism 8. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(1), 49–62. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Ali, M. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. [Link]

  • Bio-Resource. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]

  • Anna, V., et al. (2017). Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives. Der Pharma Chemica, 9(8), 1-6. [Link]

  • Wang, L., et al. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 6(10), 8345–8353. [Link]

  • El-Sayed, W. A., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and Their Corresponding Hydrazides and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(2), 4125–4134. [Link]

  • Henderson, E. D., et al. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge Journal of Pharmaceutical Research, 3(1), 52-59. [Link]

  • El-Gamal, M. I., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(15), 3025. [Link]

Sources

Application Note: Assessing the Anti-Proliferative and Covalent Kinase Inhibitory Effects of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Mechanistic Rationale & Strategic Design

The compound (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide represents a highly specialized class of targeted covalent inhibitors (TCIs). Its molecular architecture is rationally designed for dual-action target engagement:

  • The Quinoline Core: Acts as a potent hinge-binding scaffold that competitively occupies the ATP-binding pocket of oncogenic kinases (e.g., EGFR, BTK) [1].

  • The (E)-2-Propenamide (Acrylamide) Moiety: Serves as a reactive Michael acceptor. Once the quinoline core anchors the molecule in the ATP pocket, the acrylamide tail is positioned to form an irreversible covalent bond with a nucleophilic cysteine residue (e.g., Cys797 in EGFR or Cys481 in BTK) [1].

  • The N-ethyl-N-methyl Substitution: Provides specific steric bulk that modulates the lipophilicity and spatial orientation of the warhead, optimizing the trajectory for the Michael addition.

To accurately evaluate the anti-proliferative effects of this compound, standard viability assays are insufficient. The experimental design must explicitly validate the irreversible covalent nature of the inhibition and its downstream apoptotic consequences.

Mechanism cluster_0 Covalent Target Engagement Compound (E)-N-ethyl-N-methyl-3- (3-quinolinyl)-2-propenamide Kinase Target Kinase (e.g., EGFR, BTK) Compound->Kinase Inhibition Cys Nucleophilic Cysteine (e.g., Cys797, Cys481) Compound->Cys Michael Addition Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Kinase->Downstream Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest Kinase->Apoptosis Pathway Blockade Cys->Kinase Irreversible Binding Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Mechanistic diagram illustrating covalent binding of the quinoline-acrylamide to a target kinase.

Experimental Workflow & Causality

To build a self-validating experimental system, our workflow integrates three distinct phases. We employ an isogenic cell line pair (e.g., Ba/F3 cells expressing Wild-Type EGFR vs. the EGFR C797S mutant). The C797S mutation replaces the nucleophilic cysteine with a serine, rendering the kinase resistant to acrylamide-based covalent inhibitors. If the compound is a true covalent inhibitor, it will lose potency against the C797S mutant.

Workflow Prep Cell Culture & Isogenic Pairing Treat Dose-Response Treatment Prep->Treat Washout Washout Assay (Irreversibility Test) Treat->Washout Assay Endpoint Assays (CTG, Annexin V/PI) Washout->Assay Analyze Data Analysis (IC50, Target Engagement) Assay->Analyze

Experimental workflow for assessing anti-proliferative effects and covalent irreversibility.

Validated Protocols

Protocol A: High-Throughput Cell Viability Assay (ATP-based Luminescence)

Causality & Rationale: We strictly utilize the [2] over traditional tetrazolium-based assays (MTT/MTS). Kinase inhibitors often induce rapid metabolic shifts that alter mitochondrial reductase activity without immediately causing cell death, leading to false positives in MTT assays. CTG measures intracellular ATP, providing a direct, metabolically-independent readout of viable cell mass.

Step-by-Step Methodology:

  • Seeding: Plate Wild-Type (WT) and C797S mutant cells at 3,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in DMSO (top concentration: 10 mM). Normalize DMSO to 0.1% final concentration in all wells.

  • Treatment: Add the compound to the cells and incubate for 72 hours. Include a reversible kinase inhibitor (e.g., Gefitinib) as a control.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Reagent to each well.

  • Lysis & Read: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement & Washout Assay

Causality & Rationale: This assay differentiates reversible from irreversible inhibition. If the acrylamide moiety covalently binds to the kinase, washing the compound out of the media after a brief exposure will not restore cell proliferation, as the target protein is permanently deactivated. The cell must synthesize de novo kinase protein to recover.

Step-by-Step Methodology:

  • Seeding: Plate cells in two identical 96-well plates (Plate 1: Continuous; Plate 2: Washout).

  • Pulse Treatment: Treat both plates with the compound at 10x the established IC₅₀ for exactly 2 hours.

  • Washout Phase:

    • Plate 1 (Continuous): Leave the compound in the media.

    • Plate 2 (Washout): Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound compound. Add fresh, compound-free complete media.

  • Incubation: Incubate both plates for an additional 70 hours (72 hours total from initial treatment).

  • Endpoint: Perform the CTG assay as described in Protocol A. A true covalent inhibitor will show comparable viability reduction in both the Continuous and Washout plates.

Protocol C: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To determine whether the anti-proliferative effect is cytostatic (halting the cell cycle) or cytotoxic (inducing programmed cell death), we utilize [3]. Quinoline-acrylamides typically halt the cell cycle at the G1/S phase before triggering caspase-mediated apoptosis [1].

Step-by-Step Methodology:

  • Treatment: Treat 1x10⁶ cells in 6-well plates with the compound at 1x and 3x IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the media (containing early apoptotic/necrotic detached cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the pellet with cold PBS, then resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 1 µL of PI (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Gate for Early Apoptosis (Annexin V+/PI-) and Late Apoptosis (Annexin V+/PI+).

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs of a self-validating covalent inhibitor screening system.

Table 1: Comparative IC₅₀ Values (Viability & Washout) Interpretation: The massive shift in IC₅₀ against the C797S mutant proves the compound relies on the nucleophilic cysteine for potency. The retained potency in the Washout assay confirms irreversible covalent binding.

Cell Line / Target StatusContinuous Assay IC₅₀ (nM)Washout Assay IC₅₀ (nM)Covalent Validation Status
WT (Cys797 Intact) 12.4 ± 1.215.1 ± 1.8Confirmed Irreversible
C797S Mutant > 10,000> 10,000Cysteine-Dependent
Control (Reversible Drug) 8.5 ± 0.9> 5,000Reversible

Table 2: Flow Cytometry Apoptosis Data (48h Exposure) Interpretation: The compound induces a dose-dependent shift from viable cells to early/late apoptosis, confirming that the anti-proliferative effect is ultimately cytotoxic.

Treatment ConditionViable Cells (%)Early Apoptosis (%)Late Apoptosis / Necrosis (%)
Vehicle (0.1% DMSO) 92.54.13.4
Compound (1x IC₅₀) 54.231.514.3
Compound (3x IC₅₀) 18.742.838.5

References

  • El-Lateef HMA, et al. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 2024.

  • Promega Corporation. "CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols, 2023.

  • Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry." Thermo Fisher Technical Resources, 2023.

Application Notes and Protocols: (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Quinoline-Based Fluorophores in Cellular Imaging

Quinoline, a heterocyclic aromatic compound, forms the backbone of a versatile class of fluorescent probes with significant applications in bio-imaging.[1][2] These molecules are prized for their favorable photophysical properties, including high quantum yields, good photostability, and environmental sensitivity, making them ideal candidates for developing sophisticated tools for cellular and molecular biology.[1][3] Quinoline-based probes have been successfully designed to detect a range of analytes and cellular parameters, from metal ions and pH fluctuations to the viscosity of subcellular organelles like lipid droplets and lysosomes.[1][2][3]

This document provides a detailed guide to the potential applications and experimental protocols for a novel quinoline derivative, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide . While specific experimental data for this compound is not yet widely available, its structural similarity to other well-characterized quinoline-based probes allows for the formulation of robust protocols for its evaluation and use as a fluorescent probe. This guide will leverage the established principles and methodologies from the broader field of quinoline-based fluorescence microscopy to provide a comprehensive framework for researchers.

Physicochemical and Spectroscopic Characterization

The rational design of fluorescent probes is a cornerstone of chemical biology.[4][5] The modular nature of many quinoline scaffolds allows for the fine-tuning of their photophysical properties.[4][6] For (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, the quinoline core provides the fundamental fluorophore, while the propenamide side chain can influence its solubility, cell permeability, and potential interactions with intracellular targets.

Predicted Photophysical Properties

Based on analogous quinoline derivatives, we can anticipate the following photophysical characteristics for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide. It is crucial to experimentally validate these properties.

PropertyPredicted CharacteristicRationale and Key Considerations
Excitation Maximum (λex) ~340-370 nmQuinoline-based fluorophores typically exhibit excitation in the near-UV to violet range.[7]
Emission Maximum (λem) ~400-500 nmA significant Stokes shift is expected, which is advantageous for minimizing self-quenching and background fluorescence.[8]
Molar Absorptivity (ε) ~5,000 - 15,000 M⁻¹cm⁻¹This value indicates the efficiency of light absorption at the excitation maximum.
Quantum Yield (Φ) VariableThe quantum yield is highly sensitive to the local environment, a property that can be exploited for sensing applications.[1] For instance, binding to a target protein or changes in solvent polarity can lead to significant fluorescence enhancement.[5]
Solvatochromism LikelyThe emission wavelength of many quinoline dyes is sensitive to solvent polarity, a property known as solvatochromism.[5][8] This can be a valuable feature for probing the local environment of the molecule.
Protocol 1: Spectroscopic Characterization

This protocol outlines the fundamental steps to determine the key photophysical properties of the probe.

Materials:

  • (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent for analysis.

  • Absorbance Spectrum:

    • Place the working solution in a quartz cuvette.

    • Record the absorbance spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.

    • The wavelength of maximum absorbance (λmax) corresponds to the excitation maximum (λex).

  • Fluorescence Emission Spectrum:

    • Transfer the working solution to a quartz cuvette in a fluorometer.

    • Excite the sample at its λex.

    • Record the emission spectrum over a range of approximately 50 nm above the λex to 600 nm.

    • The wavelength of maximum emission is the λem.

  • Quantum Yield Determination:

    • The quantum yield should be determined relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield (Φx) of the test sample can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

      • ηx and ηst are the refractive indices of the test and standard solutions, respectively.[9]

Application in Cellular Imaging

The lipophilic nature of many quinoline derivatives allows for their passive diffusion across the cell membrane, making them suitable for live-cell imaging.[1] Once inside the cell, their fluorescence can be influenced by various factors, including pH, ion concentration, and binding to specific cellular components.

Protocol 2: Live-Cell Staining and Fluorescence Microscopy

This protocol provides a general workflow for staining live cells with a quinoline-based fluorescent probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 1 mM stock solution of the probe in DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's excitation and emission wavelengths)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of imaging buffer.

    • Visualize the cells using a fluorescence microscope. Acquire images using the appropriate filter set and exposure time.

Workflow for Cellular Imaging with a Quinoline Fluorescent Probe

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture probe_prep 2. Prepare Probe Working Solution loading 3. Load Cells with Probe probe_prep->loading washing 4. Wash to Remove Excess Probe loading->washing microscopy 5. Fluorescence Microscopy washing->microscopy analysis 6. Image & Data Analysis microscopy->analysis

General workflow for cellular imaging with a quinoline fluorescent probe.[9]

Potential Applications and Further Investigations

The versatility of the quinoline scaffold suggests several potential applications for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide that warrant further investigation.

Sensing Metal Ions

Quinoline derivatives are widely used for the detection of metal ions, such as Zn²⁺, Cd²⁺, Hg²⁺, and Fe³⁺.[10][11][12][13] The binding of a metal ion to the quinoline moiety can lead to a significant change in fluorescence intensity through mechanisms like chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET).[12][14]

Investigative Protocol: To assess the metal ion sensing capabilities of the probe, a titration experiment can be performed. This involves adding increasing concentrations of various metal ions to a solution of the probe and monitoring the changes in its fluorescence spectrum. A plot of fluorescence intensity versus metal ion concentration can reveal the selectivity and binding affinity of the probe for specific ions.

Workflow for Intracellular Zn²⁺ Detection

G ext_signal External Signal (e.g., Growth Factor) receptor Cell Surface Receptor ext_signal->receptor cascade Signaling Cascade receptor->cascade zn_influx Influx of Zn²⁺ cascade->zn_influx probe Quinoline Probe (Non-fluorescent) zn_influx->probe binding complex Probe-Zn²⁺ Complex (Highly Fluorescent) probe->complex detection Fluorescence Detection complex->detection

Sources

cell-based assay optimization for novel quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing, optimizing, and validating cell-based assays for novel quinoline derivatives in oncology drug discovery.

Introduction: The Quinoline Paradox in Drug Discovery

Quinoline derivatives represent a highly versatile and potent chemical scaffold in oncology, demonstrating remarkable efficacy in inducing apoptosis, inhibiting key oncogenic kinases, and disrupting protein-protein interactions such as the Bcl-2 complex[1],[2]. However, as a Senior Application Scientist, I frequently observe a recurring pitfall in early-stage drug discovery: promising quinoline hits often fail during late-stage validation.

The causality behind this attrition lies in the intrinsic physicochemical properties of the quinoline ring. The extended π-electron system that enables strong target binding also causes these compounds to absorb light energy and emit strong autofluorescence, typically in the blue-green spectrum[3]. Furthermore, specific subclasses, such as fused tetrahydroquinolines (THQs), are notorious Pan-Assay Interference Compounds (PAINS) that can chemically react with assay reagents or directly inhibit reporter enzymes[4].

To generate reliable structure-activity relationship (SAR) data, we must design a self-validating assay cascade that systematically decouples true biological efficacy from optical and chemical artifacts.

Workflow Start Quinoline Library Synthesis Solubility Solubility & DMSO Optimization Start->Solubility AutoFluor Autofluorescence Counter-Screen Solubility->AutoFluor Viability Luminescent Viability Assay AutoFluor->Viability Low Background PAINS Exclude PAINS (False Positives) AutoFluor->PAINS High Background Target Target Engagement (Bcl-2 / Caspase) Viability->Target IC50 < 10 µM

Caption: Workflow for screening quinoline derivatives, prioritizing interference mitigation.

Assay Rationale & Causality: Designing a Self-Validating System

When optimizing cell-based assays for quinolines, standard fluorescence-based readouts (e.g., Resazurin or Hoechst staining) are fundamentally flawed due to spectral overlap with the compound's intrinsic emission[3]. Transitioning to ATP-dependent luminescence assays is a mechanistic necessity. Luminescence does not require an excitation light source, entirely bypassing compound autofluorescence.

However, luminescence assays utilize luciferase, an enzyme susceptible to direct inhibition by PAINS[4]. Therefore, every protocol must be a self-validating system . By incorporating a cell-free "Compound-Only" control, we can instantly determine if a drop in luminescent signal is due to true cell death or artifactual luciferase inhibition.

Quantitative Optimization of Assay Parameters

To establish a robust assay window, parameters such as cell density and solvent tolerance must be empirically derived. Quinolines are highly lipophilic, often requiring higher DMSO concentrations for solubility, which can independently trigger cellular toxicity[1].

Table 1: Optimization of Assay Parameters for a Model Quinoline Derivative (Compound 6i)

ParameterCondition TestedIC₅₀ (µM)Signal-to-BackgroundZ'-FactorScientific Conclusion
Readout Type Resazurin (Fluorescence)N/A1.2< 0.2Autofluorescence completely masks cell death.
Readout Type ATP Luminescence2.445.00.82Luminescence successfully bypasses optical interference.
Cell Density 1,000 cells/well1.815.00.45Insufficient ATP pool; poor assay window.
Cell Density 2,500 cells/well2.545.00.82Optimal density for 384-well format.
DMSO Tolerance 0.1% - 0.5%2.545.00.81Compound remains soluble; no solvent toxicity.
DMSO Tolerance 1.0%5.120.00.55Solvent toxicity artificially shifts the IC₅₀ curve.

Protocol 1: High-Throughput Luminescent Cell Viability Assay

This protocol utilizes an ATP-based luminescent readout to assess the anti-proliferative effects of quinoline derivatives against Triple-Negative Breast Cancer (TNBC) cells, a model where fluorinated quinolines have shown high efficacy[1].

Materials:

  • Target Cells: MDA-MB-468 (TNBC cell line).

  • Assay Plate: 384-well opaque white microplates (white walls maximize signal reflection and prevent optical crosstalk).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDA-MB-468 cells in the exponential growth phase. Seed 2,500 cells/well in 20 µL of complete RPMI-1640 medium into the 384-well white plate. Centrifuge the plate at 200 x g for 1 minute to ensure even distribution. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoline derivatives in 100% DMSO. Dilute these intermediate stocks 1:200 in culture media to create 2X treatment solutions (Final DMSO concentration = 0.5%).

  • Treatment & Self-Validating Controls: Add 20 µL of the 2X compound solutions to the assay plate. You must include the following controls:

    • Vehicle Control: Cells + 0.5% DMSO (Defines 100% viability).

    • Positive Control: Cells + 1 µM Staurosporine (Defines maximal cell death).

    • Compound-Only Control (Critical): Media + Compound (No cells). Causality: If this well shows lower luminescence than the media-only blank after reagent addition, the quinoline is a PAINS compound directly inhibiting luciferase[3],[4].

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 40 µL of reagent to all wells.

  • Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode plate reader (integration time: 0.5 seconds/well).

Protocol 2: Target Engagement via Caspase-3/7 Activation

Once cytotoxicity is confirmed, we must validate the mechanism of action. Many potent quinoline-based heterocycles act as Bcl-2 inhibitors, shifting the intracellular balance toward Bax/Bak activation and triggering the apoptotic cascade via Caspase-3/7 cleavage[2].

Pathway Quinoline Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Quinoline->Bax Activates Bcl2->Bax Blocks CytoC Cytochrome C Release Bax->CytoC Induces Caspase Caspase-3/7 Activation CytoC->Caspase Activates Apoptosis Apoptosis Execution Caspase->Apoptosis Executes

Caption: Mechanism of action for quinoline derivatives targeting the Bcl-2 apoptotic pathway.

Step-by-Step Methodology:

  • Kinetic Plating: Seed cells identically to Protocol 1. Because apoptosis is a transient kinetic event, prepare parallel plates for 12-hour, 24-hour, and 48-hour timepoints to capture the peak of Caspase-3/7 activation before secondary necrosis occurs.

  • Treatment: Treat cells with the quinoline derivative at 1X, 3X, and 10X its established IC₅₀ value.

  • Assay Execution: At the specified timepoint, remove the plate from the incubator and equilibrate to room temperature. Add an equal volume (40 µL) of Caspase-Glo® 3/7 Reagent (containing the proluminescent caspase substrate Z-DEVD-aminoluciferin).

  • Incubation & Readout: Shake for 30 seconds, then incubate in the dark at room temperature for 45 minutes. The cleavage of the DEVD sequence by active caspases liberates aminoluciferin, generating a luminescent signal proportional to apoptotic activity.

  • Data Normalization: Normalize the Caspase-3/7 luminescence data against the ATP viability data from the corresponding timepoint. Causality: This normalization is critical to prove that the caspase activation is a primary drug effect, rather than a secondary artifact of a highly toxic dose that has already decimated the cell population.

References

  • BenchChem. "Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide." BenchChem Technical Resources.
  • ACS Omega. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Publications.
  • MDPI. "New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2." Molecules.
  • ACS Journal of Medicinal Chemistry / NIH. "Fused Tetrahydroquinolines Are Interfering with Your Assay." PubMed Central.

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Application Notes and Protocols for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential in oncology.[1] Quinoline derivatives have been explored for their ability to interfere with various oncogenic processes through mechanisms such as kinase inhibition, disruption of cell cycle progression, and induction of apoptosis.[2] This document provides a comprehensive guide to the potential applications and experimental evaluation of a novel quinoline derivative, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, hereafter referred to as Q-PRO, in cancer research.

Q-PRO is a synthetic small molecule characterized by a quinoline core linked to an N,N-disubstituted propenamide moiety. While this specific molecule is not extensively documented, its structural features suggest potential as a modulator of critical signaling pathways implicated in tumorigenesis. These application notes are intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for cancer.

Proposed Mechanism of Action: Inhibition of the HER2/PI3K/Akt Signaling Pathway

Based on the known activities of similar quinoline-based compounds, we hypothesize that Q-PRO may exert its anticancer effects through the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling cascade. The HER family of receptor tyrosine kinases, particularly HER2, are frequently overexpressed in various cancers and play a central role in cell proliferation, survival, and differentiation.[3][4]

Upon activation, HER2 forms heterodimers with other HER family members, leading to the autophosphorylation of its intracellular kinase domain. This initiates downstream signaling, most notably through the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival.[4][5] We propose that Q-PRO acts as a tyrosine kinase inhibitor (TKI), binding to the ATP-binding pocket of the HER2 kinase domain, thereby preventing its phosphorylation and subsequent activation of the PI3K/Akt pathway. This proposed mechanism provides a testable hypothesis for experimental validation.

Diagram of the Proposed Signaling Pathway

HER2_PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Activates HER3 HER3 HER3->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Q_PRO Q-PRO (Hypothesized Inhibitor) Q_PRO->HER2 Inhibits Autophosphorylation

Caption: Proposed mechanism of action of Q-PRO on the HER2/PI3K/Akt signaling pathway.

Experimental Protocols

PART 1: In Vitro Evaluation of Q-PRO

Objective: To determine the effect of Q-PRO on the viability and proliferation of cancer cell lines.

Rationale: This initial screen is crucial to assess the compound's general cytotoxic or cytostatic effects and to determine the concentration range for subsequent, more detailed mechanistic studies.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)

  • HER2-negative cancer cell lines (e.g., MDA-MB-231, MCF-7) for selectivity assessment

  • Normal, non-cancerous cell line (e.g., MCF-10A) for toxicity profiling

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Q-PRO stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Q-PRO in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Q-PRO. Include a vehicle control (DMSO) and a positive control (e.g., Lapatinib, a known HER2 inhibitor).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Q-PRO concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in the viability of HER2-positive cancer cell lines with significantly higher IC₅₀ values in HER2-negative and non-cancerous cell lines would support the hypothesized mechanism of action and selectivity.

Table 1: Mock IC₅₀ Values of Q-PRO in Various Cell Lines

Cell LineHER2 StatusIC₅₀ (µM) of Q-PRO (Mock Data)
SK-BR-3Positive2.5
BT-474Positive3.1
MDA-MB-231Negative> 50
MCF-7Negative> 50
MCF-10ANormal> 100

Objective: To directly assess the effect of Q-PRO on the phosphorylation of HER2 and downstream signaling proteins.

Rationale: This experiment provides direct evidence of target engagement and pathway modulation, validating the proposed mechanism of action.

Materials:

  • SK-BR-3 or BT-474 cells

  • 6-well cell culture plates

  • Q-PRO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-HER2 (Tyr1248), anti-total HER2, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Protocol:

  • Cell Treatment: Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Q-PRO at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of HER2 and Akt in cells treated with Q-PRO, with no significant change in the total protein levels, would confirm the inhibitory effect of Q-PRO on the HER2 signaling pathway.

PART 2: In Vivo Evaluation of Q-PRO in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Q-PRO in a preclinical animal model.

Rationale: In vivo studies are essential to assess the therapeutic potential of a compound in a more complex biological system, considering factors such as pharmacokinetics and bioavailability.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • SK-BR-3 cells

  • Matrigel

  • Q-PRO formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Standard animal care facilities and approved animal protocols

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of SK-BR-3 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[7]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Q-PRO low dose, Q-PRO high dose, positive control).

  • Drug Administration: Administer Q-PRO or the vehicle control to the mice daily via oral gavage or another appropriate route for a predetermined period (e.g., 21 days).

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67). Compare the tumor growth inhibition between the treatment and control groups.

Expected Outcome: A significant reduction in tumor growth in the Q-PRO-treated groups compared to the vehicle control group would demonstrate the in vivo anti-tumor efficacy of the compound.

Table 2: Mock In Vivo Efficacy of Q-PRO in a SK-BR-3 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³) (Mock Data)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Q-PRO (10 mg/kg)750 ± 10040
Q-PRO (30 mg/kg)400 ± 8068
Positive Control350 ± 7572

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assays (MTT, etc.) ic50_determination IC50 Determination cell_viability->ic50_determination western_blot Western Blot Analysis (p-HER2, p-Akt) xenograft_model Xenograft Model Development western_blot->xenograft_model ic50_determination->western_blot Inform Dosing ic50_determination->xenograft_model Guide Dose Selection efficacy_study Anti-Tumor Efficacy Study xenograft_model->efficacy_study ex_vivo_analysis Ex Vivo Analysis (IHC, etc.) efficacy_study->ex_vivo_analysis end Endpoint: Preclinical Candidate Assessment ex_vivo_analysis->end start Start: Q-PRO Synthesis & Characterization start->cell_viability

Caption: A streamlined workflow for the preclinical evaluation of Q-PRO in cancer research.

Conclusion

The novel quinoline derivative, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (Q-PRO), represents a promising candidate for further investigation as an anticancer agent. The protocols outlined in this document provide a robust framework for evaluating its efficacy and elucidating its mechanism of action, with a primary focus on the inhibition of the HER2 signaling pathway. Successful validation through these experimental approaches would warrant further preclinical development of Q-PRO as a potential therapeutic for HER2-positive cancers.

References

  • The HER family and cancer: emerging molecular mechanisms and therapeutic targets. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Pyrotinib | C32H31ClN6O3 | CID 51039030 - PubChem. [Link]

  • The Potential of panHER Inhibition in Cancer. [Link]

  • The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

  • ErbB/HER Signaling Pathway. [Link]

  • Pan-HER inhibitors. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Pan-HER Inhibitor Augments Radiation Response in Human Lung and Head and Neck Cancer Models. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. [Link]

  • The Chemical Structure of Pyrotinib with Chemical Formula C 40 H 39... - ResearchGate. [Link]

  • pirotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • PIRTOBRUTINIB - precisionFDA. [Link]

  • clinical trial protocol - ClinicalTrials.gov. [Link]

  • Assay for Isolation of Inhibitors of Her2-Kinase Expression. [Link]

  • PYROTINIB - precisionFDA. [Link]

  • Pyrotinib | Advanced Drug Monograph - MedPath. [Link]

  • pirotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Compound: PYROTINIB (CHEMBL3647420) - ChEMBL - EMBL-EBI. [Link]

  • Phase I Dose-Escalation Study of the Pan-HER Inhibitor, PF299804, in Patients with Advanced Malignant Solid Tumors - AACR Journals. [Link]

  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability | Journal of Medicinal Chemistry. [Link]

  • N-Ethyl-N-methylpropanamide. [Link]

  • N-ethyl-N-methyl-2-propylpentanamide | C11H23NO | CID 118312619 - PubChem. [Link]

  • N-Ethyl-N-methylpropanamide. [Link]

  • N-ethyl-N-methylprop-2-enamide | C6H11NO | CID 10441673 - PubChem. [Link]

  • Propanamide, N-ethyl-. [Link]

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Troubleshooting & Optimization

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Welcome to the technical support guide for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes depend on the stability and integrity of your compounds. This guide is designed to provide you with in-depth insights and practical solutions for stability issues encountered when working with this molecule in aqueous solutions. We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in aqueous solutions?

A1: The stability of this compound is primarily influenced by three factors inherent to its structure: the quinoline ring, the propenamide functional group, and the tertiary amide. Consequently, you must pay close attention to the pH, light exposure, and temperature of your solutions.[1][2] The quinoline moiety can be susceptible to photodegradation, while the amide bond is prone to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[1][3][4]

Q2: I've noticed a gradual loss of my compound's activity in my cell-based assays. Could this be a stability issue?

A2: Yes, a progressive loss of potency is a classic indicator of compound degradation.[1] If the compound degrades in your aqueous assay medium, its effective concentration decreases over the course of the experiment, leading to inconsistent or weaker-than-expected results. We highly recommend preparing fresh solutions immediately before use or, if solutions must be stored, conducting a preliminary stability study under your specific experimental conditions (e.g., media composition, temperature, duration) to quantify the rate of degradation.

Q3: My clear, colorless solution of the compound has developed a slight yellow tint after being left on the benchtop. What does this signify?

A3: A change in color often indicates the formation of degradation products. Quinoline derivatives, in particular, can be susceptible to photolytic and oxidative degradation, which may produce chromophoric impurities.[2][5] We advise protecting your solutions from light by using amber vials or wrapping your containers in aluminum foil and storing them at recommended temperatures.

Q4: What is the best way to prepare and store a stock solution of this compound?

A4: For maximal stability, we recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into your aqueous buffer or medium immediately before the experiment. Avoid storing the compound in aqueous solutions for extended periods unless you have validated its stability under those specific conditions.

Troubleshooting Common Experimental Issues

Problem 1: I am observing new, unidentified peaks in my HPLC/LC-MS analysis of an aged sample.

  • Probable Cause: This is a strong indication of chemical degradation. The amide bond in the propenamide moiety is a likely site for hydrolysis, especially if the aqueous solution is not at a neutral pH.

  • Investigative Steps:

    • Analyze the Mass: Check the mass-to-charge ratio (m/z) of the new peaks. Hydrolysis would cleave the amide bond, resulting in two primary degradants: (E)-3-(3-quinolinyl)-2-propenoic acid and N-ethyl-N-methylamine. The appearance of a peak corresponding to the carboxylic acid fragment is a key diagnostic sign.

    • Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, and oxidative conditions as detailed in Protocol 1.[6][7] This will help you confirm the identity of the degradation products by comparing the chromatograms from the stressed samples to your aged sample.

  • Solution:

    • Maintain aqueous solutions at or near neutral pH (6.5-7.5) if possible.

    • Prepare fresh aqueous solutions for each experiment.

    • If you must use non-neutral pH, determine the compound's half-life under those conditions to understand the experimental time window where the parent compound concentration remains acceptable.

Problem 2: My experimental results are inconsistent from day to day, even when using the same protocol.

  • Probable Cause: This variability can often be traced back to the inconsistent age or storage of the aqueous working solutions. A solution prepared and used immediately will have a higher concentration of the active parent compound than one that has been sitting at room temperature for several hours.[1]

  • Investigative Steps:

    • Audit Your Workflow: Carefully document the time between the preparation of the aqueous solution and its use in the experiment for each run.

    • Quantify the Compound: If possible, use a validated analytical method (like the one described in Protocol 2) to measure the concentration of the compound in your working solution at the beginning and end of your experiment.

  • Solution:

    • Standardize your workflow to ensure that the time between solution preparation and use is minimal and consistent across all experiments.

    • Always prepare fresh working solutions from a frozen, organic stock immediately before starting your experiment.

Understanding the Degradation Pathway

The primary non-photolytic degradation pathway for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in aqueous solution is anticipated to be hydrolysis of the tertiary amide bond. This reaction is typically catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making pH a critical factor in the compound's stability.

Parent (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide Conditions Aqueous Solution (Acidic or Basic Conditions) Parent->Conditions Exposure to Acid (E)-3-(3-quinolinyl)-2-propenoic acid Amine N-ethyl-N-methylamine Conditions->Acid Hydrolysis leads to Conditions->Amine

Caption: Potential hydrolytic degradation of the parent compound.

Quantitative Stability Profile

The stability of a compound is often quantified by its half-life (t½) under specific conditions. The following table provides a predictive summary based on the known behavior of similar chemical structures. Empirical validation is required for precise values.

ConditionStressorPredicted StabilityPrimary Degradation Pathway
Hydrolytic 0.1 M HCl (pH 1)Low (t½ < 24h)Acid-catalyzed amide hydrolysis[1][3]
pH 7.4 BufferModerate to HighSlow amide hydrolysis
0.1 M NaOH (pH 13)Low (t½ < 24h)Base-catalyzed amide hydrolysis[1][3]
Oxidative 3% H₂O₂ModeratePotential oxidation of quinoline ring[2]
Photolytic ICH Q1B Light ExposurePotentially LowPhotodegradation of quinoline system[8][9]
Thermal 60°C in SolutionModerateAccelerated hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[3][5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[6]

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in water:acetonitrile 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in foil and kept under the same conditions.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by HPLC-UV or LC-MS as described in Protocol 2.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[3][7]

A Prepare Stressed Samples (from Protocol 1) B Select HPLC Column & Mobile Phase (e.g., C18 column, ACN/H2O gradient) A->B C Inject Individual Stressed Samples and Unstressed Control B->C D Optimize Separation Conditions (Adjust gradient, flow rate, temp) C->D Analyze Chromatograms E Goal: Baseline separation of parent peak from all degradation peaks D->E Iterate until F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Workflow for developing a stability-indicating HPLC method.

1. Initial HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm or 315 nm).

  • Column Temperature: 30°C

2. Method Development:

  • Inject the unstressed compound to determine its retention time.

  • Inject each of the stressed samples from the forced degradation study.

  • Examine the chromatograms to ensure that all new peaks (degradants) are well-resolved from the main compound peak.

  • If co-elution occurs, adjust the gradient slope, mobile phase composition, or column temperature to improve separation.

3. Method Validation:

  • Once separation is achieved, the method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, and precision for quantifying the parent compound.[6]

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol. Benchchem.
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Blessy M, Ruchi D Patel, Prajesh N Prajapati, Y. K. A. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

Sources

Technical Support Center: Troubleshooting Solubility for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for drug development professionals, pharmacologists, and assay scientists facing solubility and precipitation challenges with (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (referred to herein as EQPA ).

Physicochemical Profiling: The Root of the Problem

Before attempting to dissolve EQPA, it is critical to understand why it resists solvation. The causality of its insolubility dictates the formulation strategy:

  • High Planarity & Crystal Lattice Energy: The molecule features a rigid quinoline ring conjugated to an (E)-propenamide linker. This flat, aromatic architecture promotes strong π−π stacking in its solid state, making it thermodynamically resistant to dissolution.

  • Lack of Hydrogen Bond Donors: The N-ethyl-N-methyl tertiary amide eliminates potential hydrogen bond donors, significantly reducing its ability to interact favorably with water molecules.

  • Weakly Basic Microenvironment: The quinoline nitrogen is a weak base. At physiological pH (7.4), the molecule is entirely un-ionized and highly lipophilic, behaving as a classic BCS Class II/IV compound[1].

Troubleshooting FAQs: In Vitro & In Vivo Assays

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?

A: This is a classic case of antisolvent precipitation. When the highly concentrated DMSO stock hits the aqueous media, the local polarity changes drastically, causing the lipophilic compound to crash out before it can disperse[2].

Solution: Utilize complexation. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for this structural class. The lipophilic quinoline core inserts into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility[3]. Pre-dissolving HP- β -CD (10–20% w/v) in your assay buffer before adding the DMSO stock will thermodynamically shield the compound and prevent precipitation[1].

Q2: I need to dose this compound in vivo (IV/PO) in rodents, but I cannot use high concentrations of DMSO. What is the optimal vehicle?

A: For in vivo studies, you must bridge the gap between lipophilicity and biocompatibility. A widely validated co-solvent/surfactant system for highly lipophilic, planar compounds is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline [2][4].

  • PEG 400 acts as a biocompatible co-solvent that lowers the dielectric constant of the aqueous phase[4].

  • Tween 80 provides micellar solubilization to prevent nucleation and crystal growth[5].

Note: Always add the components in a specific order (DMSO stock PEG 400 Tween 80 Saline) with vigorous vortexing between steps to prevent localized precipitation[2].

Q3: Can I use pH adjustment to dissolve it?

A: Yes, but with strict caveats. Because the quinoline nitrogen is weakly basic, lowering the pH using organic acids like tartaric or citric acid will protonate the nitrogen, forming a more soluble salt[6]. However, if you inject this unbuffered acidic solution IV, the physiological pH of the blood (7.4) will rapidly neutralize the compound, causing life-threatening intravenous precipitation. If using pH adjustment, it must be combined with a solubilizing excipient (like HP- β -CD) to maintain solubility post-neutralization[6].

Data Presentation: Solubility Profiles

The following table summarizes the expected solubility limits of EQPA across various standard vehicles to help you select the right system for your assay.

Vehicle / Excipient SystemApprox. Solubility LimitPrimary ApplicationSuitability
100% Water (pH 7.4) < 0.01 mg/mLN/AUnsuitable
100% DMSO > 50 mg/mLStock SolutionsIn vitro stock only (Toxic in vivo)
20% HP- β -CD in PBS (pH 7.4) 2 - 5 mg/mLCell CultureIn vitro assays, IP injection
10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline 5 - 10 mg/mLAnimal DosingIV, IP, PO dosing in rodents
0.1 M Tartaric Acid (pH ~2.5) 10 - 15 mg/mLGastric DeliveryPO dosing (gastric absorption)

Experimental Protocols

Protocol 1: Preparation of a 10 mM In Vitro Working Solution (Self-Validating System)

Goal: Achieve a stable 10 mM solution in media with <0.5% final DMSO.

  • Stock Preparation: Dissolve EQPA in anhydrous DMSO to a concentration of 50 mM. Vortex until completely clear.

  • Buffer Preparation: Prepare your cell culture media or biochemical assay buffer containing 15% (w/v) HP- β -CD. Stir at 37°C until the cyclodextrin is fully dissolved.

  • Complexation: Slowly pipette 2 μ L of the 50 mM DMSO stock into 998 μ L of the HP- β -CD buffer while vortexing continuously.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a pellet forms, increase the HP- β -CD concentration to 20%.

Protocol 2: Preparation of a 5 mg/mL In Vivo Dosing Solution

Goal: Create a stable, injectable co-solvent microemulsion.

  • Initial Solvation: Weigh 5.0 mg of EQPA. Dissolve completely in 100 μ L of anhydrous DMSO. Vortex until clear.

  • Co-solvent Addition: Add 400 μ L of PEG 400 to the DMSO stock. Vortex vigorously for 30 seconds. The solution must remain completely clear.

  • Surfactant Addition: Add 50 μ L of Tween 80. Vortex vigorously for 1 minute to ensure homogeneous micelle distribution.

  • Aqueous Phase Addition (Critical Step): Slowly, drop-by-drop, add 450 μ L of sterile 0.9% Saline while continuously vortexing the mixture. Rapid addition will cause irreversible crystallization.

  • Validation: Sonicate the final 1 mL mixture for 5 minutes at room temperature. Inspect under a light source for micro-particulates prior to drawing into a syringe.

Formulation Workflow Visualization

SolubilityWorkflow Start Solubility Issue: (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide InVitro In Vitro Assays (Cell Culture / Biochem) Start->InVitro InVivo In Vivo Dosing (IV / PO / IP) Start->InVivo InVitro1 Prepare 10-50 mM DMSO Stock InVitro->InVitro1 InVivo1 Assess Route of Admin InVivo->InVivo1 InVitro2 Dilute into Media with 10-20% HP-β-CD InVitro1->InVitro2 InVitro3 Clear Solution (<0.5% Final DMSO) InVitro2->InVitro3 InVivo2 Co-Solvent System (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) InVivo1->InVivo2 High Lipophilicity InVivo3 pH Adjustment + CD (Tartaric Acid + HP-β-CD) InVivo1->InVivo3 Weak Base Ionization InVivo4 Stable Formulation Ready for Dosing InVivo2->InVivo4 InVivo3->InVivo4

Decision tree for optimizing EQPA solubility across in vitro and in vivo workflows.

References

  • Liquid Formulation Solubility Enhancement. Sigma-Aldrich. 3

  • SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). 1

  • Development and Pharmacokinetic Evaluation of a Curcumin Co-solvent Formulation. Anticancer Research. 5

  • PEG400 | Polyethylene glycol 400 | neutral polymer. TargetMol.4

  • Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes. Impactfactor. 6

  • Technical Support Center: Troubleshooting TTA Solubility for In Vivo Studies. Benchchem. 2

Sources

minimizing off-target effects of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Minimizing Off-Target Effects of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Welcome to the Application Scientist Knowledge Base.

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a targeted covalent inhibitor (TCI) characterized by a quinoline scaffold (providing non-covalent recognition) and an α,β -unsaturated propenamide (acrylamide) warhead. The acrylamide acts as a Michael acceptor, designed to form an irreversible covalent bond with a specific nucleophilic cysteine residue in the target protein's binding pocket[1].

While the acrylamide group is generally considered a "mild" electrophile compared to chloroacetamides or vinyl sulfones, off-target toxicity remains a primary bottleneck in drug development. These off-target effects typically arise from two competing mechanisms:

  • Intrinsic Reactivity (Warhead-driven): Promiscuous hetero-Michael addition to highly abundant cellular thiols (e.g., glutathione [GSH]) or solvent-exposed cysteines on non-target proteins.

  • Promiscuous Affinity (Scaffold-driven): Reversible, non-covalent binding of the quinoline core to off-target kinases (often at the highly conserved ATP-binding hinge region), which subsequently positions the warhead for an unintended covalent reaction.

This guide provides self-validating troubleshooting protocols and FAQs to help you diagnose, quantify, and minimize these off-target liabilities in your experimental workflows.

I. Diagnostic Workflow: Identifying the Source of Off-Target Toxicity

Before modifying the compound, you must determine whether the off-target effect is driven by covalent reactivity or reversible binding.

TCI_Workflow Start Off-Target Toxicity Detected in Cellular Assay Washout Perform Washout Assay (Protocol 1) Start->Washout Cov Toxicity Persists (Covalent Off-Target) Washout->Cov Irreversible Rev Toxicity Rescued (Reversible Off-Target) Washout->Rev Reversible OptWarhead Tune Acrylamide Electrophilicity (Sterics/Electronics) Cov->OptWarhead OptScaffold Optimize Quinoline Non-Covalent Affinity Rev->OptScaffold

Diagnostic workflow for determining the mechanism of quinoline-acrylamide off-target effects.

II. Frequently Asked Questions (FAQs)

Q1: My cellular assays show high background toxicity at 10 µM, but biochemical assays show a target IC50 of 15 nM. Why is the therapeutic window so narrow? A: This is a classic symptom of high intrinsic electrophilicity. At micromolar concentrations, the propenamide warhead is likely reacting indiscriminately with the cellular thiol pool (GSH) and off-target solvent-exposed cysteines [1]. The high local concentration of GSH (1–10 mM in cells) acts as a massive electrophile sink. Action: Perform a GSH reactivity assay (Protocol 2). If the half-life ( t1/2​ ) of your compound in 5 mM GSH is less than 60 minutes, the warhead is too reactive. Consider adding steric bulk (e.g., an α -methyl group on the acrylamide) or modifying the quinoline ring to dampen the Michael acceptor's electrophilicity [4].

Q2: How do I know if the quinoline scaffold is binding to off-target kinases before the covalent bond forms? A: Targeted covalent inhibition is a two-step process: E+I⇌E⋅I→E−I . The initial reversible binding affinity ( Ki​ ) dictates specificity. If the quinoline core is too promiscuous, it will dock into off-target kinases and the warhead will react with any proximal cysteine [5]. Action: Synthesize a "warhead-dead" analog (e.g., reduce the propenamide double bond to a propanamide). Profile this saturated analog against a kinome panel. Any tight binding observed is purely non-covalent and scaffold-driven, allowing you to map the promiscuity of the quinoline core independently of the warhead.

Q3: Can I use DTT or BME in my biochemical screening buffers with this compound? A: No. Dithiothreitol (DTT) and β -mercaptoethanol (BME) are strong nucleophiles. They will rapidly undergo Michael addition with the (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, effectively neutralizing the inhibitor before it reaches the target protein. Action: Switch your assay buffer reducing agent to TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides but is a poor nucleophile for Michael additions, preserving the integrity of your acrylamide inhibitor.

III. Mechanistic Pathway of Covalent Engagement

To minimize off-target effects, it is crucial to understand the kinetic competition between the desired target and off-target sinks.

ReactionMechanisms Drug Quinoline-Acrylamide (E)-N-ethyl-N-methyl... Target Target Kinase Specific Cys (High Affinity) Drug->Target Ki (Affinity) + k_inact OffTarget Off-Target Proteins Exposed Cys (Low Affinity) Drug->OffTarget Weak Ki + k_inact GSH Glutathione (GSH) Cellular Thiol Sink Drug->GSH Intrinsic Reactivity (k_GSH)

Kinetic competition between target engagement, off-target protein binding, and GSH scavenging.

IV. Self-Validating Troubleshooting Protocols
Protocol 1: Cellular Washout Assay (Covalent vs. Reversible Validation)

Purpose: To determine if off-target toxicity is due to irreversible covalent modification or reversible binding. Causality: A true covalent inhibitor cannot be washed out of the cell because the drug-protein complex is linked via a stable thioether bond. If toxicity is rescued by washing, the off-target effect is driven by reversible quinoline binding.

Step-by-Step Methodology:

  • Seed Cells: Plate your target cell line in two identical 96-well plates at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat both plates with a dose-response titration of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (0.1 nM to 10 µM). Include a known reversible inhibitor as a positive control for the washout, and a known covalent inhibitor (e.g., Ibrutinib) as a negative control [3].

  • Incubation: Incubate both plates for 2 hours to allow for covalent bond formation ( kinact​ ).

  • Washout Step (Plate 1 Only): Carefully aspirate the media from Plate 1. Wash the cells 3 times with warm, compound-free PBS to remove unbound and reversibly bound drug. Add fresh, compound-free complete media.

  • Continuous Exposure (Plate 2 Only): Leave Plate 2 undisturbed.

  • Readout: Incubate both plates for an additional 48 hours. Measure cell viability (e.g., via CellTiter-Glo).

  • Data Interpretation: Calculate the IC50​ shift ratio ( IC50​ Washout / IC50​ Continuous). A ratio near 1.0 indicates covalent off-target toxicity. A ratio > 10 indicates reversible off-target toxicity.

Protocol 2: GSH Reactivity Assay (Tuning Electrophilicity)

Purpose: To quantify the intrinsic reactivity of the propenamide warhead. Causality: By measuring the half-life of the compound in the presence of excess GSH, you isolate the warhead's electrophilicity from the quinoline's binding affinity, allowing you to optimize the warhead independently.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Mixture: In a glass HPLC vial, combine PBS (pH 7.4), 5 mM GSH, and 100 µM internal standard (e.g., labetalol).

  • Initiation: Add the compound to a final concentration of 10 µM (1% final DMSO). Mix rapidly.

  • LC-MS Sampling: Inject 5 µL of the reaction mixture into an LC-MS system at t=0,15,30,60,120,and 240 minutes.

  • Quantification: Plot the natural log of the remaining compound peak area (normalized to the internal standard) versus time. The slope of the linear fit is the pseudo-first-order rate constant ( kobs​ ). Calculate t1/2​=0.693/kobs​ .

V. Quantitative Data Presentation

To benchmark (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, compare its kinetic parameters against standard targeted covalent inhibitors in the field. An optimal TCI balances moderate intrinsic reactivity (long GSH half-life) with high target affinity (low Ki​ ) to achieve a rapid target inactivation rate ( kinact​/Ki​ ).

Table 1: Comparative Kinetic and Reactivity Benchmarks

Compound Class / InhibitorTarget CysteineGSH Reactivity t1/2​ (pH 7.4)Target kinact​/Ki​ ( M−1s−1 )Off-Target Selectivity Index*
(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide Experimental ~45 min (High Reactivity) To be determined Low (Needs Optimization)
Ibrutinib (BTK Inhibitor)Cys481> 120 min 1.5×104 High
Osimertinib (EGFR Inhibitor)Cys797> 240 min 8.5×104 High
Sotorasib (KRAS G12C Inhibitor)Cys12> 300 min 2.1×103 Very High
Unsubstituted AcrylamideN/A< 10 minN/AVery Low

*Selectivity Index = (Concentration causing 50% off-target toxicity) / (Concentration causing 50% target inhibition).

VI. References
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions National Institutes of Health (NIH) / PMC URL: [Link]

  • Research Progress on Small Molecule Inhibitors Targeting KRAS G12C with Acrylamide Structure and the Strategies for Solving KRAS Inhibitor Resistance ResearchGate URL: [Link]

  • Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma National Institutes of Health (NIH) / PMC URL: [Link]

  • The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors RSC Publishing URL: [Link]

Technical Support Center: Addressing Autofluorescence of Quinoline Compounds in Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the autofluorescence of quinoline compounds in imaging experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome this common challenge and ensure the integrity of your data.

Understanding the Challenge: The Dual Nature of Quinoline Fluorescence

Quinoline and its derivatives are a cornerstone in drug discovery and chemical biology, valued for their diverse pharmacological activities.[1][2][3][4] Many of these compounds are also inherently fluorescent, a property that can be both a powerful tool and a significant obstacle.[1][5] When used as fluorescent probes, their emission is the signal of interest. However, when they are the therapeutic agent being studied, their intrinsic fluorescence can interfere with the detection of other fluorescent markers in your assay, a phenomenon known as autofluorescence.[6]

This guide will focus on mitigating the unwanted autofluorescence from quinoline-based therapeutic compounds to allow for clear visualization of other fluorescent signals in your experiment.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your imaging experiments. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol to resolve it.

Issue 1: High background fluorescence obscuring my signal of interest.

Primary Cause: The quinoline compound itself is autofluorescent in the same spectral region as your fluorescent probe.

Solution: The first step is to characterize the autofluorescence of your quinoline compound and then select appropriate mitigation strategies.

Objective: To determine the excitation and emission spectra of your quinoline compound.

Materials:

  • Quinoline compound

  • Assay buffer or solvent used in your experiment

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom microplates[6]

Procedure:

  • Prepare a serial dilution of your quinoline compound in the assay buffer.[6]

  • Dispense the dilutions into the wells of the microplate. Include wells with only the assay buffer as a blank control.

  • Using the plate reader or spectrofluorometer, excite the compound across a range of wavelengths (e.g., 300-600 nm).

  • For each excitation wavelength, measure the emission spectrum across a range of wavelengths (e.g., 350-750 nm).

  • Plot the emission intensity as a function of wavelength to identify the peak excitation and emission wavelengths of your quinoline compound.

Interpreting the Results: This spectral data is crucial for designing an effective imaging strategy. You can now visually assess the degree of spectral overlap between your quinoline compound and your fluorescent probe.

Issue 2: My quinoline compound's autofluorescence overlaps with my green fluorescent probe (e.g., FITC, GFP, Alexa Fluor 488).

Primary Cause: Many endogenous molecules and some fixatives also autofluoresce in the green part of the spectrum, compounding the issue.[7]

Solutions:

  • Spectral Separation: Shift to longer wavelength fluorophores.

  • Chemical Quenching: Reduce autofluorescence from various sources.

  • Photobleaching: Selectively destroy autofluorescent molecules.

Rationale: Autofluorescence is generally weaker at longer wavelengths.[8] By choosing fluorophores that excite and emit in the far-red or near-infrared regions of the spectrum, you can often significantly improve your signal-to-noise ratio.[9][10][11]

Recommended Fluorophores:

  • Alexa Fluor 647

  • Cy5

  • DyLight 650

Considerations: Ensure your imaging system is equipped with the appropriate lasers and filters for these longer wavelength dyes.

Rationale: Certain chemical reagents can reduce autofluorescence from specific sources, such as lipofuscin, a common source of autofluorescence in aging tissues.[9][11][12]

Objective: To reduce autofluorescence originating from lipofuscin granules.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Following your standard immunofluorescence staining protocol, before mounting, incubate the slides in a 0.1% (w/v) Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.[9][13][14]

  • Rinse the slides thoroughly with PBS or 70% ethanol to remove excess dye.[8]

  • Mount the coverslip with an appropriate mounting medium.

Causality: Sudan Black B is a lipophilic dye that binds to lipofuscin granules and effectively quenches their fluorescence.[11]

Trustworthiness: This is a widely cited and effective method for reducing lipofuscin-based autofluorescence.[9][10][11][14] However, be aware that Sudan Black B can sometimes introduce a dark precipitate or increase background in far-red channels.[9][11]

Objective: To quench broad-spectrum autofluorescence.

Materials:

  • Copper (II) sulfate (CuSO₄)

  • Ammonium acetate

  • Deionized water

Procedure:

  • Prepare a solution of 5-10 mM CuSO₄ in 50 mM ammonium acetate buffer.[14][15]

  • After your final staining wash, incubate the slides in the CuSO₄ solution for 10-90 minutes.[14][15]

  • Wash thoroughly with PBS.

  • Mount as usual.

Causality: Copper ions are thought to quench fluorescence through a variety of mechanisms, including electron transfer and collisional quenching.

Trustworthiness: This method has been shown to be effective in reducing autofluorescence from various sources.[15]

Rationale: Intense light exposure can irreversibly destroy fluorescent molecules, including those responsible for autofluorescence.[8][16]

Objective: To reduce endogenous autofluorescence before introducing your fluorescent probes.

Materials:

  • A light source with a broad-spectrum output (e.g., a fluorescent light box or the microscope's illumination source).

Procedure:

  • After fixation and permeabilization, expose your sample to intense light for 1-2 hours.[13] The exact duration will need to be optimized for your sample type and light source.

  • Proceed with your standard immunofluorescence staining protocol.

Causality: The high-intensity light causes photochemical destruction of the endogenous fluorophores, reducing their ability to fluoresce.

Trustworthiness: This method is effective but requires careful optimization to avoid damaging the sample or the epitopes of interest.[15][17] Combining photobleaching with a chemical quencher like Sudan Black B can sometimes yield even better results.[13]

Issue 3: I am using a multichannel imaging setup, and the quinoline autofluorescence is bleeding into multiple channels.

Primary Cause: The broad emission spectrum of the quinoline compound and/or endogenous autofluorescence spans multiple detection channels.

Solution: Spectral Unmixing

Rationale: If your imaging system is equipped with a spectral detector (e.g., a multispectral confocal microscope or flow cytometer), you can computationally separate the overlapping emission spectra of your quinoline compound, your fluorescent probes, and the endogenous autofluorescence.[18][19][20][21]

Objective: To computationally isolate the true signal from your fluorescent probe.

Prerequisites:

  • A microscope or flow cytometer with spectral imaging capabilities.

  • Software capable of linear unmixing (e.g., ZEN, LAS X, ImageJ/Fiji).

Procedure:

  • Acquire Reference Spectra:

    • Image an unstained sample to capture the "autofluorescence" spectrum.[21]

    • Image a sample stained only with your fluorescent probe to capture its emission spectrum.

    • Image a sample containing only your quinoline compound to capture its autofluorescence spectrum.

  • Acquire Experimental Image: Image your fully stained experimental sample using the same settings.

  • Perform Unmixing: In the software, define the reference spectra and apply the linear unmixing algorithm to your experimental image.[6]

Causality: The algorithm uses the unique spectral "fingerprints" of each fluorescent component to calculate their relative contributions to the signal in each pixel of the image.

Trustworthiness: Spectral unmixing is a powerful and accurate method for separating spectrally overlapping fluorophores and removing autofluorescence.[18][19][20][21][22][23]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I just subtract the background in my image analysis software?

A1: Simple background subtraction can be a starting point, but it's often insufficient for accurately dealing with autofluorescence.[6] Autofluorescence is not always uniform across the sample, and a simple subtraction can lead to inaccurate quantification. Methods like spectral unmixing are more robust.[22][24][25][26]

Q2: Will changing my fixation method help reduce autofluorescence?

A2: Yes, absolutely. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[7][10][27][28] Glutaraldehyde is generally worse than formaldehyde.[10][29] Consider these alternatives:

  • Reduce fixation time: Use the minimum fixation time required for your sample.[9][10][28]

  • Use an organic solvent: For some applications, fixation with ice-cold methanol or ethanol can reduce autofluorescence.[7][10][27]

  • Sodium Borohydride Treatment: This can help reduce aldehyde-induced autofluorescence, but its effectiveness can be variable.[9][10][11][27]

Q3: Are there any commercially available reagents specifically for quenching autofluorescence?

A3: Yes, several companies offer commercial autofluorescence quenching kits, such as TrueVIEW (VectorLabs).[9] These reagents are often optimized to reduce autofluorescence from multiple sources with minimal impact on your specific signal.

Q4: My quinoline compound is a pH-sensitive probe. How does this affect its autofluorescence?

A4: The fluorescence of many quinoline derivatives is sensitive to the pH of their environment.[30] This can be a desirable property if you are using it as a pH sensor. However, if you are trying to mitigate its autofluorescence, it's important to maintain a consistent and buffered pH throughout your experiment to ensure its spectral properties remain stable.

Q5: What are Pan-Assay Interference Compounds (PAINS), and how do they relate to quinoline autofluorescence?

A5: PAINS are chemical compounds that often show up as "hits" in high-throughput screens due to various artifacts, including autofluorescence. It's crucial to differentiate a true biological effect from an artifact caused by the compound's intrinsic fluorescence. The troubleshooting steps outlined in this guide can help you make this distinction.[6]

Part 3: Visualizations and Data

Workflow for Diagnosing and Mitigating Quinoline Autofluorescence

autofluorescence_workflow cluster_solutions Mitigation Strategies start High Background Fluorescence Observed char_auto Characterize Quinoline Autofluorescence Spectrum start->char_auto overlap Spectral Overlap with Probe? char_auto->overlap no_overlap Optimize Imaging Parameters (e.g., gain, exposure) overlap->no_overlap No spectral_sep Spectral Separation (Use Red-Shifted Dyes) overlap->spectral_sep Yes chem_quench Chemical Quenching (Sudan Black B, CuSO4) overlap->chem_quench Yes photobleach Photobleaching overlap->photobleach Yes spec_unmix Spectral Unmixing overlap->spec_unmix Yes solution Problem Solved no_overlap->solution spectral_sep->solution chem_quench->solution photobleach->solution spec_unmix->solution

Caption: A decision tree for troubleshooting quinoline autofluorescence.

Table 1: Comparison of Autofluorescence Reduction Techniques
TechniquePrincipleAdvantagesDisadvantages
Spectral Separation Avoid spectral overlap by using far-red/NIR fluorophores.Highly effective, easy to implement.Requires appropriate hardware (lasers, filters).
Chemical Quenching Reagents that reduce fluorescence from specific sources (e.g., lipofuscin).Can be very effective for specific types of autofluorescence.May not be universally effective, can sometimes increase background in other channels.
Photobleaching Intense light exposure destroys autofluorescent molecules.Simple and can be effective.Requires optimization to avoid sample damage, can be time-consuming.
Spectral Unmixing Computationally separates overlapping emission spectra.Very powerful and accurate.Requires a spectral imaging system and specialized software.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • Rossetti, B., et al. (n.d.). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. Retrieved from [Link]

  • Kim, H., et al. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Optica Publishing Group. Retrieved from [Link]

  • Chen, Y., et al. (2025, November 12). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. PMC. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Quinoline-3-Carboxamide Derivatives and Other Bioactive Quinolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comparative analysis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, a representative of the quinoline-3-carboxamide class, against other significant quinoline derivatives. We delve into their distinct chemical features, mechanisms of action, and therapeutic potentials, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and exploration of novel quinoline-based therapeutics.

The Quinoline Scaffold: A Foundation for Diverse Pharmacology

Quinoline, a fusion of a benzene and a pyridine ring, offers a versatile framework for drug design.[3][4] Its unique electronic properties and the ability to modify its substituents at various positions have led to the development of drugs with a vast range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[2][5][6] Marketed drugs such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan underscore the therapeutic success of this scaffold.[5]

In Focus: Quinoline-3-Carboxamides and Propenamides

The substitution pattern on the quinoline ring is a critical determinant of its biological activity. The quinoline-3-carboxamide moiety has emerged as a particularly promising pharmacophore, with derivatives demonstrating potent and specific activities.

Chemical Structure and Synthesis

The core of our focus compound, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, belongs to this class. Its structure features:

  • A quinoline ring system providing the foundational scaffold.

  • A propenamide linker at position 3, which can influence conformational flexibility and potential interactions with target proteins.

  • An N,N-disubstituted amide , which can modulate solubility, metabolic stability, and hydrogen bonding capacity.

The synthesis of such compounds typically involves the amidation of a quinoline-3-carboxylic acid precursor, a robust and versatile reaction.[7][8] More complex strategies like the Friedländer condensation can be employed to build the quinoline ring system with the desired substituents already in place.[8]

G cluster_synthesis General Synthesis Workflow for Quinoline-3-Carboxamides A Quinoline-3-carboxylic Acid B Coupling Agent Activation (e.g., HATU, EDCI) A->B Step 1 D Quinoline-3-carboxamide Derivative B->D Step 2 C Amine (e.g., N-ethylmethylamine) C->D

Caption: General workflow for the synthesis of quinoline-3-carboxamides.

Biological Activity Profile

While specific data on (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is not extensively published, the broader class of quinoline-3-carboxamides has been investigated for several therapeutic applications:

  • Anticancer Activity: Many derivatives function as potent inhibitors of critical signaling pathways in cancer. For example, some have been designed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a key target in epithelial cancers.[9] Others have shown the ability to inhibit Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA damage response (DDR) pathway, which can sensitize cancer cells to radiation and chemotherapy.[10]

  • Anti-inflammatory and Immunomodulatory Effects: A notable example is Tasquinimod, a quinoline-3-carboxamide derivative that has been investigated for prostate cancer. It functions by binding to and inhibiting S100A9, a protein involved in inflammatory and tumorigenic pathways.[8] Other related compounds have demonstrated efficacy in preclinical models of nephritis by modulating the immune response.[11]

Comparative Analysis with Other Key Quinoline Derivatives

To understand the unique potential of the 3-carboxamide class, it is essential to compare it with other well-established classes of quinoline derivatives.

Derivative ClassKey Structural FeaturePrimary Mechanism of ActionMain Therapeutic AreaRepresentative Compound
Quinoline-3-Carboxamides Carboxamide at C3Kinase Inhibition (e.g., EGFR), ImmunomodulationOncology, InflammationTasquinimod, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (representative)
4-Aminoquinolines Amino group at C4Inhibition of heme polymerization, Endosomal acidificationMalaria, RheumatologyChloroquine, Amodiaquine[12][13]
Quinoline-2-Carboxylic Acids Carboxylic acid at C2Enzyme inhibition (e.g., DHODH), Apoptosis inductionOncology, InflammationQuinoline-2-carboxylic acid derivatives[14]
Complex Alkaloids Fused polycyclic structureTopoisomerase I inhibitionOncologyCamptothecin[15]
Class I: 4-Aminoquinolines (e.g., Chloroquine)

This class is historically significant for its antimalarial properties. Chloroquine acts by accumulating in the acidic food vacuole of the Plasmodium parasite, where it prevents the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[13] This mechanism, reliant on basicity and lysosomotropic properties, is fundamentally different from the targeted enzyme inhibition often seen with quinoline-3-carboxamides.

Class II: Quinoline-2-Carboxylic Acids

Derivatives with a carboxylic acid at the 2-position have shown significant potential as anticancer agents.[14] Their mechanism often involves inducing apoptosis and arresting the cell cycle.[14] The placement of the key functional group at C2 versus C3 leads to a different spatial arrangement of substituents, allowing for interaction with a distinct set of biological targets compared to the 3-carboxamide series.

Class III: Complex Quinoline Alkaloids (e.g., Camptothecin)

Natural products like camptothecin feature a complex, rigid pentacyclic structure incorporating the quinoline moiety.[15] Camptothecin and its analogs (e.g., topotecan) are potent anticancer agents that specifically inhibit DNA topoisomerase I, an enzyme essential for DNA replication and repair.[5][15] This mechanism of direct DNA machinery interference contrasts sharply with the signal transduction pathway inhibition typical of many synthetic quinoline-3-carboxamide derivatives.

Supporting Experimental Data and Protocols

Objective comparison requires standardized experimental evaluation. Below is a summary of representative in vitro data and a detailed protocol for a foundational assay.

Comparative In Vitro Anticancer Activity
CompoundDerivative ClassCancer Cell LineIC50 (µM)Mechanism/TargetReference
Compound 8b Quinoline-3-carboxamideMCF-7 (Breast)0.839EGFR Inhibition[9]
Compound 6b Quinoline-3-carboxamideMCF-7 (Breast)5.069EGFR Inhibition[9]
P6 Quinoline-4-carboxylic acidMLLr leukemic cells7.2Not Specified[14]
Chloroquine 4-AminoquinolineVarious>10 (often used as autophagy inhibitor)Heme Polymerization[1]
Camptothecin Complex AlkaloidHCT116 (Colon)~0.015Topoisomerase I[15]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table is for comparative illustration.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a primary screen for cytotoxic potential.[14]

Rationale for Methodological Choices: This protocol is designed as a self-validating system. The inclusion of a vehicle control (DMSO) establishes the baseline viability, while a positive control (e.g., Doxorubicin) confirms the assay's ability to detect cytotoxicity. Using a multi-channel pipette and performing replicates ensures precision and reproducibility. The absorbance reading is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with the same percentage of DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Signaling Pathway Visualization: EGFR Inhibition

Many quinoline-3-carboxamide derivatives are designed to inhibit protein kinases. The diagram below illustrates the EGFR signaling pathway, a common target in oncology, and indicates the point of intervention for a hypothetical quinoline-based inhibitor.

cluster_pathway EGFR Signaling Pathway and Inhibition EGF Ligand (EGF) EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras/Raf/MEK/ERK Cascade Dimer->Ras Activates Proliferation Cell Proliferation, Survival Ras->Proliferation Inhibitor Quinoline-3-Carboxamide Inhibitor Inhibitor->Dimer Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fruitful starting point for drug discovery. While classes like 4-aminoquinolines and complex natural alkaloids have well-defined roles, the synthetic versatility and diverse target profile of quinoline-3-carboxamides make them a highly attractive area for current and future research. Compounds like (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide represent a chemical space ripe for exploration, with the potential to yield highly selective inhibitors of kinases, modulators of the immune system, and other novel therapeutics. Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, alongside in-depth mechanistic studies to fully elucidate the biological targets of this promising class of molecules.

References

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A Comparative Guide to Validating Target Engagement of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive comparison of methodologies for validating the direct cellular target engagement of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide. As the precise biological target of this compound is not extensively characterized in publicly available literature, this guide will proceed under the working hypothesis that, like many quinoline-based small molecules, it is a putative kinase inhibitor.[1][2][3] The principles and techniques detailed herein are broadly applicable to other enzyme targets as well.

The central challenge in early-stage drug discovery is to unequivocally demonstrate that a compound interacts with its intended target within the complex milieu of a living cell.[4] This guide will compare two powerful, label-free approaches: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling. We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and present hypothetical data to illustrate the interpretation of results.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a versatile method for assessing target engagement in a cellular environment.[5][6][7] The underlying principle is that the binding of a ligand, such as our test compound, to its target protein confers thermal stability.[4][6] Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[4][6]

Causality Behind Experimental Choices

The choice of CETSA is predicated on its ability to confirm intracellular target binding without requiring any modification to the compound or the target protein.[8] This label-free approach provides a more physiologically relevant assessment of target engagement compared to assays using purified recombinant proteins. The key experimental variables to optimize include the heat-shock temperature and duration, as well as the compound incubation time, to accurately capture the thermal denaturation profile of the target protein.[6][9]

Experimental Workflow and Data Interpretation

The CETSA workflow involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein remaining.[5][9] A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_quantification Quantification cells Culture Cells to Desired Confluency treat Treat Cells with (E)-N-ethyl-N-methyl-3- (3-quinolinyl)-2-propenamide or Vehicle (DMSO) cells->treat heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Insoluble Fractions lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T) in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide or vehicle (DMSO) for 1 hour at 37°C.[5]

  • Heat Challenge:

    • After incubation, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6][9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.[7][10]

Hypothetical Data Summary
Compound ConcentrationTagg (°C) of Target Kinase X
Vehicle (DMSO)52.5
1 µM54.8
10 µM58.2
50 µM58.5

Tagg (aggregation temperature) is defined as the temperature at which 50% of the protein remains in the soluble fraction.

Method 2: Kinobeads Competitive Profiling

Kinobeads are an affinity-based chemical proteomics tool used for profiling kinase inhibitors.[11] This technique utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[11][12]

Causality Behind Experimental Choices

The Kinobeads approach is chosen for its ability to not only confirm engagement with a hypothesized target but also to identify potential off-targets in an unbiased manner.[11][13] The assay is performed in a competitive binding format where the free compound of interest competes with the immobilized ligands for binding to kinases in a cell lysate.[11][13] This method provides a quantitative measure of a compound's affinity for a wide range of kinases under near-physiological conditions.[11]

Experimental Workflow and Data Interpretation

In this workflow, cell lysates are pre-incubated with various concentrations of the test compound before being subjected to the Kinobeads.[13] The beads are then washed, and the bound kinases are eluted and identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the test compound is engaging that kinase.

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_incubation Competitive Incubation cluster_pulldown Kinobeads Pulldown cluster_analysis Analysis lyse Prepare Cell Lysate incubate Incubate Lysate with (E)-N-ethyl-N-methyl-3- (3-quinolinyl)-2-propenamide lyse->incubate pulldown Add Kinobeads to Capture Unbound Kinases incubate->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis and Quantification elute->ms

Caption: Kinobeads Competitive Profiling Workflow.

Detailed Experimental Protocol: Kinobeads
  • Cell Lysate Preparation:

    • Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Determine the total protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with a serial dilution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide or vehicle (DMSO) for 1 hour at 4°C.[14]

  • Kinobeads Pulldown:

    • Add the Kinobeads slurry to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads using an elution buffer (e.g., containing SDS).

  • Proteomic Analysis:

    • Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Identify and quantify the kinases, and determine the dose-response curves for competition by the test compound.[12]

Hypothetical Data Summary
Target KinaseApparent Kd (µM)
Kinase X0.5
Kinase Y8.2
Kinase Z> 50

The apparent dissociation constant (Kd) is derived from the concentration of the compound that causes a 50% reduction in the binding of the kinase to the beads.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competitive Profiling
Principle Ligand-induced thermal stabilization of the target protein.[4][6]Competitive binding of a free compound against immobilized broad-spectrum inhibitors.[11][13]
Environment Intact cells, providing physiological context.[5][9]Cell lysate, which is closer to the native state than purified proteins.[11]
Compound/Target Modification None required (label-free).[8]None required (label-free).[12]
Throughput Can be adapted for high-throughput screening.[5]Moderate throughput, suitable for profiling a smaller number of compounds.[14]
Off-Target Identification Limited to the specific antibodies used for detection, unless coupled with mass spectrometry (Thermal Proteome Profiling).[8]Excellent for unbiased, kinome-wide off-target profiling.[11]
Primary Readout Thermal shift (ΔTagg) or Isothermal dose-response fingerprint (ITDRF).[6][10]Dose-dependent competition curves and apparent Kd values.[12]

Conclusion

Both CETSA and Kinobeads profiling are powerful techniques for validating the target engagement of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide. CETSA offers the advantage of confirming target interaction within a live-cell context, providing strong evidence of cellular permeability and engagement. Kinobeads profiling, on the other hand, excels at providing a broader view of the compound's selectivity across the kinome, which is crucial for understanding potential polypharmacology and off-target effects.

For a comprehensive validation strategy, it is recommended to employ these methods in a complementary fashion. Initial validation of the primary target engagement can be robustly demonstrated using CETSA. Subsequently, Kinobeads profiling can be utilized to build a detailed selectivity profile, which is invaluable for lead optimization and predicting potential in vivo effects.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 01). Retrieved from [Link]

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  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 04). Retrieved from [Link]

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  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved from [Link]

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  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - ResearchGate. (2025, October 10). Retrieved from [Link]

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  • N-[(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide (TJN-331) inhibits mesangial expansion in experimental IgA nephropathy in ddY mice - PubMed. (2010, September 04). Retrieved from [Link]

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Mechanistic Divergence: How Novel Quinolines Exert Their Effects

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical bottleneck in drug development: the translational chasm between in vitro potency and in vivo efficacy. The quinoline scaffold—historically renowned for its antimalarial properties—has experienced a renaissance in oncology, antibacterial, and antifungal research. However, a sub-micromolar IC50 in a 2D cell culture does not guarantee tumor regression or pathogen clearance in a living organism.

This guide objectively compares the translational success of recently developed novel quinoline compounds, analyzing their in vitro metrics against their in vivo performance, and provides the self-validating experimental protocols required to rigorously evaluate them.

The efficacy of a quinoline derivative is heavily dictated by its functional group substitutions, which alter its mechanism of action and target engagement. Recent literature highlights several breakthrough compounds:

  • Oncology: The novel quinoline derivative 91b1 has demonstrated potent anticancer effects against non-small cell lung cancer (NSCLC) and esophageal cancer. Unlike traditional DNA-intercalating agents, 91b1 operates by downregulating the expression of Lumican, a critical extracellular matrix protein that drives cancer cell migration and proliferation[1].

  • Infectious Diseases: In agricultural and clinical microbiology, novel quinolines like Qa5 and VIa6 have been engineered with amino alcohol and 1,3,4-oxadiazole moieties, respectively. These compounds exert their effects by inducing severe intracellular oxidative damage and disrupting the integrity of the pathogen's cell membrane[2][3]. Meanwhile, pyrazolopyridine-quinoline hybrids like 5p maintain the classic antimalarial mechanism of inhibiting heme detoxification in Plasmodium species[4].

G Q Quinoline 91b1 Lum Lumican mRNA Expression Q->Lum Downregulates ECM Extracellular Matrix Remodeling Lum->ECM Alters Prolif Cancer Cell Proliferation ECM->Prolif Inhibits Tumor In Vivo Tumor Progression Prolif->Tumor Suppresses

Mechanistic pathway of Quinoline 91b1 suppressing tumor progression via Lumican downregulation.

Quantitative Efficacy Comparison: In Vitro vs. In Vivo

To objectively evaluate these compounds, we must compare their isolated cellular potency against their systemic efficacy. The table below synthesizes experimental data from recent authoritative studies.

CompoundTherapeutic TargetPrimary MechanismIn Vitro EfficacyIn Vivo Efficacy
91b1 Oncology (NSCLC, Esophageal)Lumican downregulationMTS50: 1.83 – 15.38 μg/mL across multiple cell lines[1].Significant tumor volume suppression in nude mice xenograft models[1].
5p Antimalarial (P. falciparum)Heme detoxification inhibitionPotent schizont maturation inhibition against 3D7 strain[4].High parasitemia clearance in 4-day suppressive test (Swiss albino mice)[4].
Qa5 Antibacterial (X. oryzae)Intracellular oxidative damageMIC: 3.12 μg/mL[2].33.0% protective efficacy against rice bacterial blight at 200 μg/mL[2].
VIa6 Antifungal (V. mali)Cell membrane disruptionEC50: 0.091 μmol/mL[3].85.0% preventive efficacy on fresh pears at 200 μg/mL[3].

Self-Validating Experimental Protocols

A robust evaluation pipeline must account for the unique chemical properties of quinolines. Highly conjugated quinoline rings often exhibit autofluorescence or strong absorbance, which can confound standard colorimetric assays. The following protocols are designed as self-validating systems to ensure scientific integrity.

Phase 1: In Vitro Cytotoxicity & Target Engagement

Objective: Establish the baseline potency of the quinoline compound while ruling out assay interference.

  • MTS Cell Viability Assay: Seed target cells (e.g., A549) in 96-well plates. Treat with serial dilutions of the quinoline compound (e.g., 91b1) for 72 hours.

    • Self-Validation Step: Include a positive control (e.g., Cisplatin) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to establish baseline metabolic activity[1].

    • Causality Check: To rule out compound absorbance interference, perform a background subtraction using cell-free wells containing the compound in media.

  • qRT-PCR Target Validation: Extract total RNA from treated cells to quantify target gene expression (e.g., Lumican).

    • Causality Check: Phenotypic cell death must correlate with a dose-dependent downregulation of the target mRNA to confirm the mechanism of action rather than non-specific toxicity.

Phase 2: In Vivo Efficacy Validation

Objective: Determine if the compound's pharmacokinetic profile allows it to reach the target tissue at therapeutic concentrations without severe host toxicity.

  • Xenograft Establishment: Inject target cancer cells subcutaneously into the flanks of BALB/c nude mice.

    • Causality Check: Nude mice (athymic) lack T-cells, preventing immune rejection of human cancer cell lines. This isolates the direct cytotoxic effect of the quinoline compound from host immune responses.

  • Randomized Dosing: Once tumors reach ~100 mm³, use a randomized block design to assign mice to vehicle vs. treatment groups. Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy & Toxicity Readouts: Measure tumor volume using callipers ( V=(length×width2)/2 ) and record body weight bi-weekly.

    • Self-Validation Step: A >10% reduction in total body weight indicates systemic toxicity rather than targeted efficacy, effectively invalidating the therapeutic window of the compound.

Workflow InVitro In Vitro Screening (MTS / MIC) Target Target Validation (qRT-PCR / Western) InVitro->Target Active Hits PK ADME & PK Profiling Target->PK Confirmed Mechanism InVivo In Vivo Efficacy (Xenograft / Infection) PK->InVivo Favorable Bioavailability

Sequential experimental workflow for translating quinoline hits from in vitro to in vivo models.

Translational Pitfalls: The Application Scientist's Perspective

Why do highly potent quinoline derivatives often fail during in vivo translation? The data points to three critical pharmacokinetic barriers:

  • High Lipophilicity (logP) & Protein Binding: Quinolines are often highly lipophilic to enhance cell membrane penetration. However, in vivo, this can result in >95% plasma protein binding. A compound with an in vitro IC50 of 1 μg/mL in serum-free media may require a plasma concentration of 20 μg/mL in vivo to achieve the same free-drug fraction.

  • Metabolic Clearance: The quinoline core is highly susceptible to rapid oxidation by hepatic CYP450 enzymes. Compounds that lack steric hindrance or fluorine substitutions at vulnerable metabolic hotspots often exhibit half-lives too short to maintain therapeutic efficacy.

  • The Microenvironment Barrier: In vitro 2D cultures completely lack the complex extracellular matrix (ECM). As seen with compound 91b1, targeting ECM components like Lumican is highly effective in vivo because it directly alters the tumor microenvironment—a dynamic that is entirely missed if researchers solely rely on simple in vitro proliferation assays[1].

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI (Molecules).1

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications (Journal of Agricultural and Food Chemistry).2

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. ACS Publications (Journal of Agricultural and Food Chemistry).3

  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. NIH/PubMed (Bioorganic Chemistry).4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, a compound whose specific toxicological and environmental impact data may not be widely available. In such instances, a conservative approach, grounded in the known hazards of its constituent chemical moieties—quinoline and propenamide—is paramount.

This document is designed to be an essential, immediate safety and logistical resource. It moves beyond a simple checklist to explain the "why" behind each procedural step, empowering you, our valued researchers, scientists, and drug development professionals, to make informed safety decisions.

Part 1: Hazard Analysis and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, we must infer its potential hazards from its structural components.

  • The Quinoline Moiety: Quinoline and its derivatives are known to be hazardous.[1][2][3] They can be toxic if swallowed, cause skin and eye irritation, and are very toxic to aquatic life with long-lasting effects.[1][4][5] Some quinoline compounds are also suspected of causing genetic defects and may have reproductive toxicity.[1][5] Therefore, it is imperative that this compound and its waste products are not disposed of down the drain or in regular trash.[2][3]

  • The Propenamide Moiety: Acrylamide and its derivatives are also a cause for concern. They can be harmful if swallowed and may cause neurotoxic effects with single or repeated exposure.[6][7][8] Some propenamides are classified as irritants to the skin and eyes.[9][10]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.

PPE Component Specification Rationale
Gloves Chemically resistant gloves (e.g., nitrile)To prevent skin contact with a potentially toxic and irritating substance.[1][3]
Eye Protection Safety goggles or a face shieldTo protect the eyes from potential splashes of solutions or contact with solid particles.[1][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[1][3]
Respiratory Protection Work in a certified chemical fume hoodTo prevent inhalation of any dust or aerosols.[1] A respirator may be necessary for large-scale work or in the event of a significant spill outside of a fume hood.

Spill Management:

In the event of a spill, remain calm and follow these procedures:

  • Alert Colleagues and Secure the Area: Inform others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE listed above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[3]

    • For liquid spills: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the liquid.[2][3]

  • Collect and Dispose: Place all contaminated absorbent material, sweeping compound, and any broken glassware into a clearly labeled hazardous waste container.[3]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in its various waste forms.

1. Waste Segregation and Collection:

Proper waste segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.[13]

  • Solid Waste:

    • Unused Compound: Any excess or expired solid (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide should be disposed of in its original container if possible, or in a new, compatible, and clearly labeled hazardous waste container.[12]

    • Contaminated Labware: Items such as weighing boats, filter paper, and contaminated paper towels should be placed in a designated, leak-proof solid hazardous waste container.[1][14] Do not dispose of these items in regular trash.

  • Liquid Waste:

    • Solutions: All solutions containing (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide must be collected in a dedicated, compatible, and clearly labeled hazardous liquid waste container.[1][11] Do not mix with other incompatible waste streams.[11]

    • Rinsate: The first rinse of any glassware that has come into contact with the compound should be collected as hazardous liquid waste.[3][11] Subsequent rinses may be managed according to your institution's policies, but collecting all rinses as hazardous waste is the most conservative and recommended approach.

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[12][14]

2. Labeling and Storage:

Proper labeling is a critical safety and compliance measure.

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[13]

  • The full chemical name, "(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide," must be written on the label.[13]

  • Indicate the approximate concentration and any solvents present in the waste container.

  • Keep waste containers securely closed except when adding waste.[11]

  • Store waste containers in a designated, well-ventilated waste accumulation area, away from general laboratory traffic and incompatible materials.[13] Use secondary containment for all liquid waste containers to prevent spills.[11]

3. Final Disposal:

The ultimate disposal of hazardous chemical waste is a regulated process.

  • Engage your Environmental Health and Safety (EHS) Department: Your institution's EHS department is your primary resource for hazardous waste disposal.[13] They will provide you with the correct containers, labels, and procedures for your specific location.

  • Schedule a Waste Pickup: Once your waste container is full (typically no more than three-quarters full), contact your EHS department to schedule a pickup.[12]

  • Partner with a Licensed Disposal Service: Your institution will have a contract with a licensed hazardous waste disposal service that is trained and equipped to handle and transport chemical waste according to all local, state, and federal regulations.[14][15] These services typically use high-temperature incineration or other advanced chemical treatments to safely neutralize hazardous compounds.[1]

Part 4: Visualizing the Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key decision points and actions required.

DisposalWorkflow Disposal Workflow for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization and Labeling cluster_3 Storage and Pickup cluster_4 Final Disposal GenerateWaste Generate Waste (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide SolidWaste Solid Waste (Unused compound, contaminated labware) GenerateWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsate) GenerateWaste->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated needles, glass) GenerateWaste->SharpsWaste Sharps SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container (in secondary containment) LiquidWaste->LiquidContainer SharpsContainer Labeled Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) Storage->EHS_Pickup FinalDisposal Disposal by Licensed Hazardous Waste Contractor EHS_Pickup->FinalDisposal

Caption: Disposal workflow from generation to final disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within our research community. Always consult your institution's specific chemical hygiene plan and your EHS department for guidance.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Waste Chemicals - NUS Chemistry. (n.d.). Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). Retrieved from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). Retrieved from [Link]

  • 2-Propenamide, 2-methyl- (methacrylamide) - Evaluation statement. (2022, December 22). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • 2-Propenamide, N-(hydroxymethyl)-: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。